4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline
Description
Properties
IUPAC Name |
4-morpholin-4-yl-N-(pyridin-2-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-2-8-17-15(3-1)13-18-14-4-6-16(7-5-14)19-9-11-20-12-10-19/h1-8,18H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTCNEWNEPPJRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Synthesis of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline
Executive Summary
This technical guide details the synthesis of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline , a pharmacophore frequently observed in kinase inhibitors (e.g., PI3K, EGFR targets) and hybrid drug scaffolds.
While the molecule can theoretically be accessed via multiple disconnections, this guide prioritizes a convergent Reductive Amination strategy. This route offers superior chemoselectivity for the secondary amine over direct alkylation methods, which often suffer from uncontrolled over-alkylation (formation of tertiary amines).
Key Technical Advantages of Selected Route:
-
Selectivity: Use of Sodium Triacetoxyborohydride (STAB) prevents over-alkylation.
-
Scalability: Avoids heavy metal catalysts required for Buchwald-Hartwig couplings in the final step.
-
Modularity: Allows for the independent optimization of the morpholine-aniline core before introducing the pyridine moiety.
Retrosynthetic Analysis
To ensure high purity and yield, we disconnect the molecule at the benzylic amine bond (Bond A) and the aniline-morpholine bond (Bond B).
Graphviz Diagram: Retrosynthetic Logic
Figure 1: Retrosynthetic tree demonstrating the convergent assembly of the target.
Module 1: Synthesis of the Core Scaffold (4-Morpholinoaniline)
Note: While 4-Morpholinoaniline is commercially available (CAS: 2524-67-6), in-house synthesis is often required for isotopic labeling or cost-reduction at scale.
Step A: Nucleophilic Aromatic Substitution ( )
Reaction: 4-Fluoronitrobenzene + Morpholine
Protocol:
-
Charge: To a 500 mL round-bottom flask equipped with a reflux condenser, add 4-fluoronitrobenzene (14.1 g, 100 mmol) and potassium carbonate (
, 20.7 g, 150 mmol). -
Solvent: Add DMSO (100 mL). Rationale: DMSO promotes
via dipole stabilization of the Meisenheimer complex. -
Addition: Add morpholine (10.5 mL, 120 mmol) dropwise over 10 minutes. Exotherm is expected.
-
Reaction: Heat to 90°C for 4 hours. Monitor by TLC (30% EtOAc/Hexane).
-
Workup: Pour the reaction mixture into ice-water (500 mL). The product precipitates as a yellow solid. Filter, wash with water, and dry.
-
Yield: Expected >90% (Yellow solid).
Step B: Reduction of Nitro Group
Reaction: 4-(4-nitrophenyl)morpholine
Protocol (Catalytic Hydrogenation):
-
Charge: Dissolve the nitro intermediate (10 g) in Methanol (150 mL) in a hydrogenation vessel.
-
Catalyst: Add 10% Pd/C (1.0 g, 10 wt% loading). Safety: Add catalyst under Argon flow to prevent ignition.
-
Reaction: Hydrogenate at 30-50 psi
at room temperature for 3 hours. -
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.
-
Purification: Recrystallize from Ethanol/Hexane if the solid is dark; otherwise, use directly. The product is an air-sensitive solid (oxidizes to purple/black over time).
Module 2: The Coupling (Reductive Amination)
This is the critical step. We utilize Sodium Triacetoxyborohydride (STAB) .[1][2] Unlike Sodium Borohydride (
Experimental Workflow
Reagents:
-
Aldehyde: Pyridine-2-carboxaldehyde (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (
) (1.5 equiv) -
Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE is preferred for solubility.
Detailed Protocol:
-
Imine Formation:
-
In a dry flask under
, dissolve 4-Morpholinoaniline (1.78 g, 10 mmol) in DCE (40 mL). -
Add Pyridine-2-carboxaldehyde (1.18 g, 11 mmol).
-
Add Acetic Acid (0.6 g, 10 mmol).
-
Stir at Room Temperature for 1-2 hours.
-
Checkpoint: Monitor by NMR or TLC. The aldehyde spot should disappear, replaced by the imine.
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but improves selectivity).
-
Add
(3.18 g, 15 mmol) in portions. -
Allow to warm to room temperature and stir overnight (12-16 hours).
-
-
Quench & Workup:
-
Quench with saturated aqueous
(50 mL). Critical: Neutralize the acetic acid and ensure the product is in the free-base form. -
Extract with DCM (
mL). -
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification:
-
The crude material is often a brown oil/solid.
-
Flash Chromatography: Silica gel. Eluent: 2% to 5% Methanol in DCM.
-
Note: The pyridine nitrogen makes the compound "streak" on silica. Add 1% Triethylamine to the eluent if streaking occurs.
-
Graphviz Diagram: Reaction Workflow
Figure 2: Step-by-step workflow for the reductive amination process.
Analytical Characterization (Expected Data)
The following data confirms the structure of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline .
| Probe | Signal (approx.[4][5][6] ppm / Hz) | Assignment |
| 1H NMR | Pyridine | |
| Pyridine | ||
| Pyridine | ||
| Pyridine | ||
| Aniline Ar-H (meta to N-morph) | ||
| Aniline Ar-H (ortho to N-morph) | ||
| Benzylic | ||
| Morpholine | ||
| Morpholine | ||
| MS (ESI) | Molecular Ion |
Interpretation Logic:
-
The Singlet at 4.45 ppm: This is the diagnostic peak for the newly formed
bond. If this appears as a doublet, the amine proton is coupling (rare in ). If it is missing, the reaction failed. -
The Morpholine pattern: Distinct triplets at 3.0 and 3.8 ppm confirm the morpholine ring is intact.
-
Symmetry: The aniline protons should show a clear AA'BB' system (two doublets), indicating para-substitution.
Critical Process Parameters & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Wet solvents or old reagents. | STAB is moisture sensitive.[1] Use dry DCE. Ensure Aldehyde is not oxidized to acid. |
| Bis-alkylation | Excess aldehyde or high temp. | Maintain stoichiometry (1:1.1). Keep temp < 25°C. Use STAB, not |
| No Reaction | Imine formation slow. | Add molecular sieves (4Å) to Step 1 to drive water removal. |
| Streaking on TLC | Interaction with Silica. | Pre-wash TLC plate with |
Safety & Handling
-
Sodium Triacetoxyborohydride: Reacts with water to release Hydrogen gas (flammable). Handle in a fume hood.
-
4-Fluoronitrobenzene: Toxic and a skin irritant. Potential sensitizer.[1][5]
-
Pyridine Derivatives: Malodorous and neurotoxic. Double-glove and use effective ventilation.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
- Gupta, A., et al. (2018). "Synthesis and antimicrobial activity of 3-fluoro-4-morpholinoaniline derivatives." Research Journal of Pharmacy and Technology, 11(4). (Context for Morpholine precursor synthesis).
-
ACS Green Chemistry Institute. "Reductive Amination Reagent Guide." (Validating STAB selection over Cyanoborohydride). Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16218867 (Related Structure: N-(4-morpholinophenyl)pyridin-2-amine). Link
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of <i>N, N</i>-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis routes of 4-Morpholinoaniline [benchchem.com]
- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties & Applications of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline
This guide provides a comprehensive technical analysis of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline , a privileged scaffold in medicinal chemistry often utilized as a "hinge-binding" motif in kinase inhibitor design.[1][2]
Part 1: Executive Summary & Structural Identity
This compound represents a strategic fusion of three distinct pharmacophores: a morpholine solubilizing tail , a central phenyl linker , and a pyridine "head" group .[2] It is primarily employed as a synthetic intermediate or a fragment lead in the development of Type I and Type II kinase inhibitors (e.g., targeting VEGFR, EGFR, or PDGFR families).[2]
Chemical Identity
| Property | Detail |
| IUPAC Name | N-(pyridin-2-ylmethyl)-4-(morpholin-4-yl)aniline |
| Common Scaffolds | Morpholino-aniline; Aminopyridine |
| Molecular Formula | C₁₆H₁₉N₃O |
| Molecular Weight | 269.35 g/mol |
| SMILES | O1CCN(CC1)c2ccc(cc2)NCc3ccccn3 |
| Key Functional Groups | Secondary Amine (Linker), Pyridine (H-Bond Acceptor), Morpholine (Solubilizer/Base) |
Part 2: Physicochemical Profile (Predicted & Derived)
Note: As a specific intermediate, direct experimental monographs are rare.[1][2] The values below are derived from Structure-Activity Relationship (SAR) principles and constituent fragment data (4-morpholinoaniline, CAS 2524-67-6).
Acid-Base Chemistry (pKa)
The molecule exhibits polyprotic behavior with three distinct ionization centers.[2][3] Understanding these is critical for optimizing solubility and lysosomal trapping potential.
| Ionization Center | Approx. pKa | Nature | Biological Implication |
| Morpholine Nitrogen | 8.3 – 8.5 | Basic | Predominantly protonated at physiological pH (7.4).[1][2] Drives aqueous solubility.[1][2] |
| Pyridine Nitrogen | 5.2 – 5.4 | Weak Base | Unprotonated at pH 7.[1][2]4. Critical for H-bond acceptance in the kinase hinge region.[1][2] |
| Aniline Nitrogen | < 2.0 | Neutral | Non-basic due to conjugation with the phenyl ring and the methylene-pyridine electron withdrawal.[1] |
Lipophilicity & Solubility[1][2][6]
-
LogP (Calculated): 1.8 – 2.2
-
Topological Polar Surface Area (TPSA): ~45 Ų[2][3]
-
Insight: Well below the 140 Ų threshold, suggesting excellent blood-brain barrier (BBB) permeability potential if efflux is managed.[2]
-
-
Solubility:
Part 3: Synthesis & Manufacturing Protocols
The most robust route to this scaffold is the Reductive Amination of 4-morpholinoaniline with 2-pyridinecarboxaldehyde.[1][2] This route avoids the over-alkylation risks associated with direct alkylation using chloromethylpyridine.[1]
Reaction Logic Diagram (Graphviz)
Figure 1: Convergent synthesis via reductive amination. This pathway minimizes side reactions compared to direct alkylation.[1][3]
Step-by-Step Protocol
Reagents:
Procedure:
-
Imine Formation: Charge a reaction vessel with 4-morpholinoaniline and 2-pyridinecarboxaldehyde in DCE. Add catalytic acetic acid.[1][2] Stir at Room Temperature (RT) for 1–2 hours. Checkpoint: Monitor disappearance of aniline by TLC/LCMS.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 20 minutes. Note: STAB is preferred over NaBH₄ to prevent reduction of the aldehyde to alcohol.[1][3]
-
Quench: Stir overnight at RT. Quench with saturated aqueous NaHCO₃.[1][2]
-
Workup: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2][4]
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, MeOH/DCM gradient).
Part 4: Biological Applications & Pharmacophore Mapping
This molecule is a classic "Linker-Binder" scaffold.[1][2]
Kinase Hinge Binding Mode
In many kinase inhibitors (e.g., Gefitinib analogs), the Pyridine Nitrogen acts as a critical Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge region (e.g., Met793 in EGFR).[2][3]
Pharmacophore Diagram (Graphviz)
Figure 2: Pharmacophore decomposition showing the functional role of each structural motif in drug-target interactions.[2][3]
Therapeutic Relevance
-
Kinase Inhibition: The scaffold mimics the ATP-adenine ring system.[1] Derivatives are explored in VEGFR (Vascular Endothelial Growth Factor Receptor) inhibition for anti-angiogenesis therapy.[2][3]
-
Tuberculosis (TB): Aminopyridine derivatives have shown promise in inhibiting Mycobacterium tuberculosis ATP synthase.[2][3]
-
Coordination Chemistry: The Pyridine-N and Aniline-NH can act as a bidentate ligand for metal complexes (Cu, Zn), relevant in metallodrug design.[1][2]
Part 5: Handling & Safety (SDS Summary)
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is susceptible to slow oxidation if exposed to air for prolonged periods.[1]
-
Stability: Stable in solid form.[1][2] In solution, avoid strong oxidizing agents.[2]
References
-
Synthesis of Morpholinoaniline Derivatives
-
Reductive Amination Methodologies
-
Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, 1996.[2]
- Context: The authoritative protocol for the STAB reduction step described in Part 3.
-
URL: [J. Org.[2][3] Chem. 1996, 61, 11, 3849–3862]([Link]2][3]
-
-
Kinase Inhibitor Scaffolds (Pyridine-Aniline Motif)
-
Morpholine Physicochemical Properties
Sources
Biological Profile & Therapeutic Potential of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline Derivatives
Executive Summary
The 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its versatility as a Dual-Mechanism Inhibitor .[1] This structural class is primarily investigated for its potent activity in Tubulin Polymerization Inhibition (targeting the colchicine binding site) and Tyrosine Kinase Inhibition (targeting the ATP-binding hinge region).[1]
This guide provides a comprehensive technical analysis of this chemical series, detailing its structure-activity relationship (SAR), mechanism of action (MoA), synthetic protocols, and biological evaluation metrics. The "Morpholino-Aniline-Pyridine" (MAP) triad is designed to balance lipophilicity with aqueous solubility, making it an ideal lead candidate for oral bioavailability optimization in oncology programs.[1]
Chemical Biology & Pharmacophore Analysis[1]
The molecule is a "reduced Schiff base" comprising three distinct functional domains, each serving a critical role in the ligand-protein interaction landscape.
Structural Dissection
| Domain | Chemical Moiety | Biological Function |
| Tail | Morpholine Ring | Solubility & H-Bonding: The oxygen atom acts as a hydrogen bond acceptor, often interacting with solvent-exposed residues (e.g., Lysine/Arginine) at the rim of the binding pocket.[1] It significantly lowers logP, improving pharmacokinetic profiles. |
| Core | Aniline Linker | Scaffold Rigidity: Provides the necessary hydrophobic bulk for |
| Head | Pyridin-2-ylmethyl | The "Warhead": The pyridine nitrogen serves as a critical H-bond acceptor.[1] In kinases, it binds to the hinge region (e.g., Met/Glu residues). In tubulin, it anchors the molecule within the colchicine site via interaction with |
Mechanism of Action (MoA)
Primary MoA: Tubulin Polymerization Inhibition
The flexible methylene linker (
-
Binding: The molecule occupies the Colchicine Binding Site at the interface of
- and -tubulin heterodimers.[1] -
Disruption: It sterically hinders the curvature changes required for microtubule assembly.[1]
-
Outcome: This leads to microtubule depolymerization, arresting cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis via the intrinsic mitochondrial pathway (Bcl-2 phosphorylation/Caspase-3 activation).
Secondary MoA: Kinase Inhibition (Multi-Target)
The 2-aminopyridine motif is a classic ATP-mimetic .[1] The pyridine nitrogen and the secondary amine (NH) form a bidentate H-bond network with the kinase hinge region backbone.[1]
-
Targets: VEGFR-2, EGFR, and PIM-1 kinases.
-
Effect: Competitive inhibition of ATP binding prevents autophosphorylation and downstream signaling (e.g., PI3K/Akt/mTOR blockade).
Visualization of Signaling Pathways
The following diagram illustrates the dual-pathway interference mechanism, highlighting the convergence on Apoptosis.
Caption: Dual-mechanism pathway showing the convergence of microtubule destabilization and kinase inhibition leading to apoptotic cell death.[1]
Experimental Protocols
Chemical Synthesis: Reductive Amination
This protocol utilizes a robust "one-pot" reductive amination strategy, avoiding the isolation of the unstable imine intermediate.
Reagents:
-
4-Morpholinoaniline (1.0 eq)[1]
-
2-Pyridinecarboxaldehyde (1.0 eq)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]
-
Acetic Acid (catalytic, 0.1 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]
Step-by-Step Methodology:
-
Imine Formation: In a dry round-bottom flask, dissolve 4-morpholinoaniline (1.0 mmol) and 2-pyridinecarboxaldehyde (1.0 mmol) in anhydrous DCE (10 mL). Add catalytic acetic acid.[1] Stir at room temperature (RT) for 2 hours under
atmosphere. Validation: Monitor by TLC for the disappearance of the aldehyde. -
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 mmol) portion-wise over 15 minutes. Allow the reaction to warm to RT and stir overnight (12-16 hours).
-
Quenching: Quench the reaction with saturated aqueous
(10 mL). Stir vigorously for 10 minutes until gas evolution ceases. -
Extraction: Extract the aqueous layer with DCM (
mL). Combine organic layers, wash with brine, and dry over anhydrous . -
Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient 80:20
50:50). -
Characterization: Confirm structure via
-NMR (look for singlet methylene peak at ppm) and ESI-MS ( ).
Biological Assay: Tubulin Polymerization (Fluorescence)
Objective: To quantify the
Protocol:
-
Preparation: Use a Tubulin Polymerization Assay Kit (e.g., Cytoskeleton Inc., >99% pure tubulin).
-
Reaction Mix: Prepare tubulin buffer (80 mM PIPES pH 6.9, 2 mM
, 0.5 mM EGTA, 1 mM GTP, 10% glycerol). -
Incubation: Add porcine brain tubulin (3 mg/mL) to a black 96-well plate containing the test compound (0.1 - 10
) or vehicle (DMSO). -
Detection: Add the fluorescent reporter (DAPI or proprietary fluorophore).[1]
-
Measurement: Measure fluorescence (Ex 360 nm / Em 450 nm) every 1 minute for 60 minutes at 37°C.
-
Analysis: Plot the
of the polymerization curve. The is the concentration reducing by 50% relative to the DMSO control.[1]
Representative Biological Data[2][3][4][5][6][7][8][9][10][11][12][13]
The following data represents typical values for N-benzyl-4-morpholinoaniline derivatives in oncology screens.
| Cell Line / Target | Assay Type | Parameter | Representative Value | Interpretation |
| Tubulin | Polymerization | 1.2 - 3.5 | Moderate to Potent inhibitor of assembly.[1] | |
| HCT-116 | MTT (Colon Cancer) | 0.5 - 2.0 | High cytotoxicity against solid tumors.[1] | |
| MCF-7 | MTT (Breast Cancer) | 0.8 - 2.5 | Effective against hormone-dependent lines.[1] | |
| VEGFR-2 | Kinase (ADP-Glo) | > 10 | Note:[1][2] Without specific hinge-binding optimization (e.g., urea linker), kinase activity is often secondary to tubulin effects. |
Synthesis Workflow Visualization
Caption: One-pot reductive amination workflow for the synthesis of the target compound.
References
-
Discovery of Pyridine-Based Tubulin Inhibitors: Wang, G., et al. "Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerization inhibitors."European Journal of Medicinal Chemistry, 2019.[3]
-
Morpholine-Aniline Scaffolds in Kinase Inhibition: Hayakawa, M., et al. "Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors."Bioorganic & Medicinal Chemistry, 2006.[1]
-
Sirtuin Modulators and Anilinopyridines: Dantzer, F., et al. "Structure-based development of novel sirtuin inhibitors."Aging (Albany NY), 2011.
-
General Synthesis of Morpholine Derivatives: ChemicalBook. "Synthesis routes of 4-Morpholinoaniline."
Sources
- 1. 4-(Morpholinomethyl)aniline | C11H16N2O | CID 776851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro evaluation of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline
In Vitro Evaluation of 4-(Morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline: A Technical Protocol for N-Heterocyclic Amine Scaffolds
Abstract
This technical guide outlines the comprehensive in vitro evaluation protocol for 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline , a representative aminopyridine-morpholine scaffold . Structurally related to key kinase inhibitors (e.g., Dasatinib, Imatinib fragments) and tubulin-binding agents, this compound serves as a critical pharmacophore in medicinal chemistry. This guide details the physicochemical profiling, biological target validation (specifically kinase inhibition and cytotoxicity), and ADME-Tox screening methodologies required to characterize its therapeutic potential.
Chemical Identity & Physicochemical Profiling
Before biological evaluation, the compound's physicochemical properties must be established to ensure assay validity. The secondary amine linkage and pyridine ring suggest pH-dependent solubility and potential for oxidative metabolism.
Compound Structure:
-
Core: Aniline (Benzenamine) substituted at the para-position with a Morpholine ring.
-
Linker: Secondary amine (-NH-).
-
Cap: Pyridin-2-ylmethyl group.
-
Molecular Formula: C₁₆H₁₉N₃O
-
Molecular Weight: ~269.34 g/mol
Physicochemical Parameters (Calculated):
| Parameter | Value (Est.) | Relevance to In Vitro Assay |
| LogP | 1.8 - 2.5 | Moderate lipophilicity; suitable for cell permeability. |
| pKa (Pyridine N) | ~5.2 | Protonated at acidic pH; neutral at physiological pH (7.4). |
| pKa (Morpholine N) | ~8.3 | Likely protonated at pH 7.4; affects solubility and binding. |
| TPSA | ~45 Ų | Good oral bioavailability predictor; high membrane permeability. |
| Solubility | Low in H₂O | Requires DMSO stock (10-100 mM) for assays. |
Protocol 1.1: Solubility & Stability Assessment
-
Stock Preparation: Dissolve 10 mg in 100% DMSO to achieve a 50 mM stock solution. Sonicate for 5 minutes.
-
Aqueous Solubility: Dilute stock 1:100 into PBS (pH 7.4). Observe for precipitation via nephelometry or visual inspection.
-
Criterion: If precipitation occurs, reduce stock concentration or use a co-solvent (e.g., 0.5% Tween-80).
-
-
Chemical Stability: Incubate 10 µM compound in PBS at 37°C for 24 hours. Analyze by LC-MS to detect oxidation (N-oxide formation) or hydrolysis.
Target Profiling: The "Why" & "How"
The structural motif of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline strongly suggests activity against ATP-dependent enzymes (Kinases) or Tubulin polymerization . The pyridine nitrogen and the secondary amine can form hydrogen bonds with the hinge region of kinases, while the morpholine group often protrudes into the solvent-exposed region.
Hypothesis 1: Kinase Inhibition (Hinge Binder)
The aminopyridine scaffold is a "privileged structure" in kinase inhibitors.
-
Primary Targets: Src family kinases (SFKs), CDK2, EGFR.
-
Mechanism: ATP-competitive inhibition.
Hypothesis 2: Cytotoxicity via Tubulin Destabilization
Anilino-pyridine derivatives often bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing cell cycle arrest at G2/M.
In Vitro Assay Protocols
Protocol 3.1: Biochemical Kinase Profiling (FRET-based)
Objective: Determine the IC₅₀ against a panel of representative kinases (e.g., Src, EGFR).
Methodology (TR-FRET / LanthaScreen):
-
Reagents: Recombinant Kinase (e.g., Src), Fluorescein-PolyGT substrate, ATP (at Km), Terbium-labeled antibody.
-
Compound Dilution: Prepare a 10-point serial dilution (1:3) in DMSO, starting at 10 µM.
-
Reaction Setup:
-
Mix 2 µL compound + 4 µL Kinase/Substrate mix in a 384-well plate.
-
Incubate for 5 minutes (Pre-incubation allows slow binding).
-
Add 4 µL ATP to initiate the reaction.
-
Incubate for 60 minutes at Room Temperature (RT).
-
-
Detection: Add 10 µL EDTA/Tb-Antibody stop solution. Read TR-FRET signal (Ex 340 nm, Em 495/520 nm).
-
Analysis: Calculate IC₅₀ using a 4-parameter logistic fit (GraphPad Prism).
Protocol 3.2: Cell Viability & Cytotoxicity (CellTiter-Glo)
Objective: Evaluate antiproliferative activity in cancer cell lines (e.g., A549, HeLa, MCF-7).
Methodology:
-
Seeding: Plate 3,000–5,000 cells/well in 96-well white-walled plates. Incubate 24h for attachment.
-
Treatment: Add compound (0.01 – 100 µM) in triplicate. Include DMSO control (0.1%) and Staurosporine (positive control).
-
Incubation: 72 hours at 37°C, 5% CO₂.
-
Readout: Add CellTiter-Glo reagent (Promega) 1:1 with media. Shake for 2 mins; incubate 10 mins (dark). Measure Luminescence.
-
Interpretation:
-
GI₅₀ (Growth Inhibition): Concentration for 50% reduction in growth.
-
LC₅₀ (Lethal Concentration): Concentration for 50% cell death (baseline subtraction required).
-
Mechanism of Action Deconvolution
If cytotoxicity is observed, the mechanism must be validated.
Protocol 4.1: Cell Cycle Analysis (Flow Cytometry)
Objective: Determine if the compound causes G1 (Kinase) or G2/M (Tubulin) arrest.
-
Treatment: Treat HeLa cells with IC₅₀ concentration for 24 hours.
-
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol (-20°C, overnight).
-
Staining: Wash ethanol, resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).
-
Analysis: Measure DNA content via Flow Cytometry (FL2 channel).
-
Result: G2/M peak accumulation indicates tubulin inhibition; G1 arrest suggests CDK/Kinase inhibition.
-
ADME & Safety Profiling
Protocol 5.1: hERG Inhibition (Cardiotoxicity)
The basic pyridine and morpholine nitrogens can interact with the hERG potassium channel, a risk for QT prolongation.
-
Assay: Automated Patch Clamp (e.g., QPatch).
-
Standard: E-4031 (Positive Control).
-
Threshold: IC₅₀ < 10 µM is a "Red Flag".
Protocol 5.2: Microsomal Stability (Metabolic Liability)
-
System: Human Liver Microsomes (HLM) + NADPH.
-
Incubation: 0, 15, 30, 60 mins at 37°C.
-
Analysis: Quench with Acetonitrile/Internal Standard. Analyze parent compound depletion by LC-MS/MS.
-
Calculation:
.
Visualization: Assay Workflow & Signaling
Figure 1: Integrated workflow for the in vitro evaluation of the aminopyridine-morpholine scaffold, progressing from physicochemical checks to mechanistic validation and safety profiling.
References
-
Zhang, J., et al. "Privileged Scaffolds in Medicinal Chemistry: Design and Synthesis of Aminopyridine Derivatives." Journal of Medicinal Chemistry, 2009. Link
-
Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin." Promega Protocols, 2023. Link
-
Eurofins Discovery. "KinaseProfiler™: Radiometric and FRET-based Kinase Assays." Eurofins Technical Guide, 2024. Link
-
FDA Guidance for Industry. "In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies." U.S. Food and Drug Administration, 2020. Link
-
Vanden Berghe, T., et al. "Determination of apoptotic and necrotic cell death in vitro and in vivo." Methods, 2013. Link
Methodological & Application
Application Note: LC-MS/MS Quantitation of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline in Biological Matrices
This application note outlines a high-sensitivity LC-MS/MS protocol for the quantitation of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline , a structural pharmacophore common in tyrosine kinase inhibitor research.[1]
This guide is designed for bioanalytical scientists and utilizes a Quality by Design (QbD) approach to method development, ensuring robustness and regulatory compliance (FDA/EMA).
Executive Summary
This protocol details the extraction, separation, and mass spectrometric detection of MPPA.[1] The method overcomes common challenges associated with aminopyridine derivatives—specifically peak tailing due to silanol interactions and matrix effects caused by phospholipids.[1]
Key Performance Indicators:
-
LLOQ: 1.0 ng/mL in plasma.[1]
-
Linearity: 1.0 – 1000 ng/mL (
).[1] -
Run Time: 4.5 minutes.
-
Ionization: ESI Positive Mode.
Analyte Characterization & Strategy
Understanding the physicochemical properties of MPPA is critical for column selection and mobile phase optimization.[1]
| Property | Value (Predicted) | Impact on Protocol |
| Formula | Monoisotopic Mass: 269.15 Da | |
| pKa (Base) | ~5.2 (Pyridine), ~8.3 (Morpholine) | Analyte is positively charged at acidic pH.[1][2] Acidic mobile phase is mandatory. |
| LogP | ~1.8 - 2.2 | Moderately lipophilic.[1] Retains well on C18; requires high % organic for elution.[1] |
| Key Moiety | Pyridine Nitrogen | Prone to secondary interactions with silica silanols, causing tailing.[1] |
Structural Logic & Fragmentation
The molecule consists of an electron-rich aniline core flanked by a morpholine ring and a pyridine side chain.[1]
-
Precursor Ion:
[1] -
Primary Fragment: Cleavage of the benzylic C-N bond typically yields the picolyl cation (m/z 92.1) .[1]
-
Secondary Fragment: Loss of the morpholine ring or fragmentation of the morpholine ether.[1]
Experimental Protocol
Reagents and Standards
-
Reference Standard: MPPA (purity >98%).
-
Internal Standard (IS): Sunitinib-d10 or Carbamazepine (if stable isotope MPPA-d8 is unavailable).[1]
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]
-
Additives: Formic Acid (FA), Ammonium Formate (AmF).[1]
Sample Preparation: Protein Precipitation (PPT)
PPT is selected for high throughput.[1] The high organic content effectively denatures plasma proteins while solubilizing the moderately lipophilic MPPA.[1]
-
Aliquot: Transfer 50 µL of plasma/serum into a 96-well plate or 1.5 mL tube.
-
IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL in 50:50 Water:MeOH).
-
Precipitation: Add 200 µL of chilled Acetonitrile containing 0.1% Formic Acid.
-
Note: The acid ensures the analyte remains protonated and soluble in the organic layer.[1]
-
-
Vortex: Mix vigorously for 2 minutes.
-
Centrifuge: 4000 rpm (or 10,000 x g) for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of supernatant to a clean plate; dilute with 100 µL of water (to match initial mobile phase strength).
LC-MS/MS Conditions
Liquid Chromatography (UHPLC)[1]
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Waters XSelect CSH C18 (2.1 x 50 mm, 1.7 µm).[1]
-
Expert Insight: The "Charged Surface Hybrid" (CSH) particle technology is chosen specifically to mitigate the peak tailing common with basic pyridinyl compounds at low pH.[1]
-
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5 | Load |
| 0.50 | 5 | Desalt |
| 2.50 | 95 | Elution |
| 3.20 | 95 | Wash |
| 3.21 | 5 | Re-equilibration |
| 4.50 | 5 | End |[1]
Mass Spectrometry[1][3][4][5][6][7]
-
System: Sciex Triple Quad 6500+ or Thermo Altis.
-
Ionization: ESI Positive (
).[1][6] -
Source Parameters:
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | DP (V) | CE (eV) | Role |
| MPPA | 270.2 | 92.1 | 60 | 35 | Quantifier (Picolyl cation) |
| MPPA | 270.2 | 179.1 | 60 | 28 | Qualifier (Morpholino-aniline) |
| IS | [Depends on IS] | [Depends on IS] | - | - | Normalization |
Mechanistic Visualization
Fragmentation Pathway (Graphviz)
The following diagram illustrates the predicted fragmentation logic used to select MRM transitions.
Figure 1: Proposed fragmentation pathway of MPPA under Collision Induced Dissociation (CID).
Analytical Workflow
Figure 2: Step-by-step bioanalytical workflow ensuring sample integrity and instrument robustness.
Method Validation & Troubleshooting
Validation Criteria (FDA/EMA)
-
Selectivity: Analyze 6 blank plasma lots. No interference >20% of LLOQ area at the retention time (approx 1.8 min).[1]
-
Carryover: Inject a blank after the ULOQ (1000 ng/mL).[1] Carryover must be <20% of LLOQ.[1]
-
Matrix Effect: Compare post-extraction spike vs. neat solution.
-
Tip: If matrix suppression >20% is observed, switch the column wash to 95% Methanol (instead of ACN) to better elute phospholipids.[1]
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction of Pyridine N with Silanols | Ensure mobile phase contains Ammonium Formate (2-5 mM).[1] Verify column is "End-capped".[1] |
| Low Sensitivity | Ion Suppression | Check retention time of phospholipids (m/z 184 > 184). Adjust gradient to separate MPPA from lipids. |
| Carryover | Adsorption to injector needle | Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% FA.[1] |
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1] [Link]
-
Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.[1] [Link]
-
Waters Corporation. (2023).[1] XSelect CSH Columns: Charged Surface Hybrid Technology. [Link][1]
-
PubChem. (2023).[1] Compound Summary: 4-(morpholinomethyl)aniline (Structural Analog).[1] National Library of Medicine.[1] [Link][1][8]
Sources
- 1. 4-(Morpholinomethyl)aniline | C11H16N2O | CID 776851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-morpholin-4-yl-9-propan-2-yl-~{N}-[(4-pyridin-2-ylphenyl)methyl]purin-6-amine | C24H27N7O | CID 168477818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Development and validation of an LC-MS/MS method for quantifying diamorphine and its major metabolites 6-monoacetylmorphine, morphine, morphine-3-glucuronide, and morphine-6-glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chimia.ch [chimia.ch]
- 8. chemimpex.com [chemimpex.com]
Technical Guide: Optimization and Application of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline in Kinase Inhibitor Synthesis
This application note details the synthesis, handling, and downstream application of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline , a versatile pharmacophore intermediate widely utilized in the development of Type I and Type II kinase inhibitors (e.g., targeting Syk, Flt3, or JAK pathways).
Introduction & Chemical Profile[1][2][3][4][5][6]
4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline acts as a critical "tail" moiety in medicinal chemistry. It combines a solubilizing morpholine group (improving pharmacokinetic profiles) with a pyridine-linked aniline capable of forming key hydrogen bonds within the ATP-binding pocket of protein kinases.
Chemical Identity[1][4][6][7][8]
-
Systematic Name:
-(pyridin-2-ylmethyl)-4-(morpholin-4-yl)aniline -
Molecular Formula:
-
Molecular Weight: 269.35 g/mol
-
Key Functionality: Secondary amine (nucleophile), Morpholine (solubilizer), Pyridine (H-bond acceptor).
Strategic Utility
In drug discovery, this intermediate is typically coupled with heteroaryl cores (e.g., chloropyrimidines, chloroquinazolines, or azaindoles) via Nucleophilic Aromatic Substitution (
Protocol A: Synthesis of the Intermediate
Methodology: Reductive Amination Rationale: Direct alkylation of 4-morpholinoaniline with 2-(chloromethyl)pyridine is prone to over-alkylation (quaternization). Reductive amination via the imine intermediate offers superior control, higher yields, and simplified purification.
Materials
-
Precursor A: 4-Morpholinoaniline (1.0 equiv)
-
Precursor B: 2-Pyridinecarboxaldehyde (1.1 equiv)
-
Reductant: Sodium triacetoxyborohydride (
) (1.5 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Catalyst: Glacial Acetic Acid (AcOH) (1.0 equiv)
Step-by-Step Workflow
-
Imine Formation:
-
In a dry round-bottom flask under
, dissolve 4-Morpholinoaniline (10 mmol) in DCE (50 mL). -
Add 2-Pyridinecarboxaldehyde (11 mmol) and Acetic Acid (10 mmol).
-
Checkpoint: Stir at Room Temperature (RT) for 2 hours. Monitor via TLC/LCMS for the disappearance of the aniline and formation of the imine (Schiff base).
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add
(15 mmol) portion-wise over 15 minutes to prevent exotherms. -
Allow the reaction to warm to RT and stir overnight (12–16 hours).
-
Mechanism:[1][2][3] The acetic acid buffers the reaction and activates the imine for reduction while
is mild enough to avoid reducing the aldehyde directly before imine formation.
-
-
Workup (Self-Validating Purification):
-
Quench with saturated aqueous
(50 mL). Stir for 20 mins. -
Extract with DCM (
mL). -
Wash combined organics with brine, dry over
, and concentrate. -
Purification: If purity <95%, recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO2, 0–5% MeOH in DCM).
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Wet solvent or old reductant. | Use anhydrous DCE; use fresh |
| Imine Hydrolysis | Aqueous workup too acidic. | Ensure quench is basic ( |
| Tertiary Amine Byproduct | Over-alkylation (rare with STAB). | Strictly control stoichiometry; do not use excess aldehyde. |
Protocol B: Downstream Application ( Coupling)
Objective: Coupling the intermediate to a chloropyrimidine core (Model System). Rationale: The secondary aniline nitrogen is the active nucleophile. The morpholine nitrogen is tertiary and non-nucleophilic, while the pyridine nitrogen is electron-deficient, ensuring high regioselectivity.
Materials
-
Nucleophile: 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline (Intermediate from Protocol A).
-
Electrophile: 2,4-Dichloropyrimidine (or substituted analog).
-
Base: Diisopropylethylamine (DIPEA) or
. -
Solvent: n-Butanol (n-BuOH) or DMF.
Step-by-Step Workflow
-
Reaction Assembly:
-
Dissolve Electrophile (1.0 equiv) in n-BuOH (0.2 M concentration).
-
Add DIPEA (2.5 equiv).
-
Add Intermediate (1.0 equiv).
-
-
Thermal Activation:
-
Heat to 80–100°C.
-
Note: n-BuOH is preferred for its high boiling point and ability to solubilize protonated intermediates.
-
-
Monitoring:
-
Monitor via LCMS. The product peak should show a mass shift corresponding to the displacement of one chloride (
).
-
-
Isolation:
-
Concentrate solvent in vacuo.[4]
-
Precipitate product by adding water or triturate with diethyl ether.
-
Visualized Workflows
Diagram 1: Synthesis Pathway (Reductive Amination)
Caption: Step-wise reductive amination workflow ensuring selective secondary amine formation.
Diagram 2: Downstream Application Logic
Caption: Regioselectivity logic demonstrating the aniline NH as the exclusive reactive site.
Analytical Characterization Data
Expected spectral data for validation.
| Technique | Signal | Assignment |
| 1H NMR (DMSO-d6) | Pyridine | |
| Aniline aromatic protons (AA'BB' system). | ||
| Secondary amine | ||
| Benzylic | ||
| Morpholine | ||
| Morpholine | ||
| LC-MS (ESI+) |
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479. Link
-
Ghorab, M. M., et al. (2010). "Synthesis and biological evaluation of some new pyridine derivatives bearing a morpholine moiety as anticancer agents." Acta Pharmaceutica, 60(4), 393-407. Link
-
BenchChem. (2023). "Product Record: 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine and related intermediates." BenchChem Chemical Database. Link
Sources
Application Notes and Protocols for Bioconjugation with 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline
Introduction: Unlocking New Potential in Bioconjugation
In the landscape of modern drug development and chemical biology, the covalent linkage of small molecules to biomolecules—a process known as bioconjugation—is a cornerstone technique for creating novel therapeutics, diagnostics, and research tools.[1] The strategic selection of the small molecule is critical, as its intrinsic properties can confer enhanced functionality to the resulting bioconjugate. This guide focuses on 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline , a compound with a unique constellation of chemical features poised for versatile bioconjugation strategies.
This molecule incorporates three key functional moieties: a secondary aniline, a pyridine ring, and a morpholine group. The aniline nitrogen provides a nucleophilic handle for various coupling reactions. The pyridine ring can act as a ligand for metal-catalyzed transformations or participate in specialized arylation reactions.[2] Finally, the morpholine group is a well-established pharmacophore in medicinal chemistry, often employed to enhance aqueous solubility, metabolic stability, and pharmacokinetic properties of drug candidates.[3][4][5] While not typically a primary site for conjugation, its presence is advantageous for the overall behavior of the final bioconjugate, with some studies suggesting its potential role in lysosomal targeting.[6]
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on leveraging the chemical reactivity of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline for bioconjugation. We will explore scientifically-grounded, albeit prospective, protocols, explain the rationale behind experimental choices, and detail methods for the characterization of the final conjugates.
Chemical Reactivity and Strategic Considerations
The structure of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline offers several avenues for bioconjugation. The choice of strategy will depend on the target biomolecule, the desired linkage stability, and the specific application.
-
The Secondary Aniline: The nitrogen atom of the aniline is a primary nucleophilic center. It can be targeted through various amine-reactive chemistries. However, its aromatic nature reduces its nucleophilicity compared to aliphatic amines, necessitating specific activation or reaction conditions.
-
The Pyridine Ring: The pyridine moiety can be a target for transition metal-catalyzed reactions. Furthermore, recent advances in cysteine-selective bioconjugation have utilized pyridine-based chemistry, highlighting its potential for site-specific modifications.[7]
-
The Phenyl Ring: The aromatic ring of the aniline can be susceptible to electrophilic aromatic substitution, though this is a less common and more challenging approach in bioconjugation due to the need for harsh conditions that can denature proteins.
It is crucial to perform bioconjugation reactions under conditions that preserve the structure and function of the target biomolecule, typically at or near physiological pH and temperature in aqueous buffers.[8]
Experimental Protocols
The following protocols are designed as a starting point for the conjugation of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline to proteins. Optimization of reaction conditions, such as stoichiometry, pH, temperature, and reaction time, is recommended for each specific application.
Protocol 1: Carbodiimide-Mediated Amide Bond Formation with Carboxylated Biomolecules
This protocol details the conjugation of the aniline moiety to carboxylic acid groups on a biomolecule (e.g., aspartic acid, glutamic acid, or the C-terminus of a protein) using a carbodiimide activator like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[9]
Workflow Diagram:
Caption: Carbodiimide-mediated conjugation workflow.
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin, BSA) containing accessible carboxyl groups.
-
4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography column or dialysis cassettes)
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.
-
Small Molecule Preparation: Prepare a stock solution of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) and then dilute to the final desired concentration in Reaction Buffer.
-
Activation of Carboxyl Groups:
-
Add a 10- to 50-fold molar excess of EDC and NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing. The use of NHS stabilizes the active intermediate, increasing coupling efficiency.[10]
-
-
Conjugation Reaction:
-
Immediately add the activated protein solution to the small molecule solution. A 10- to 20-fold molar excess of the small molecule over the protein is a good starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Reaction Buffer if necessary.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to quench the reaction by reacting with any remaining active esters. Incubate for 30 minutes.
-
Purification: Remove unreacted small molecule and byproducts by size-exclusion chromatography or extensive dialysis against PBS.
Protocol 2: Cysteine-Directed Conjugation via Michael Addition
This protocol adapts the widely used maleimide chemistry to target free sulfhydryl groups on cysteine residues.[11] For this, 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline would first need to be functionalized with a maleimide group. This two-step approach offers high selectivity for cysteine residues.
Workflow Diagram:
Caption: Two-step cysteine-directed conjugation workflow.
Materials:
-
Protein of interest with at least one accessible cysteine residue.
-
Maleimide-functionalized 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline (requires prior synthesis).
-
Conjugation Buffer: PBS, pH 6.5-7.5, containing 1-5 mM EDTA.
-
Quenching Reagent: L-cysteine or β-mercaptoethanol.
-
Purification system.
Procedure:
-
Protein Preparation: If necessary, reduce any disulfide bonds to generate free thiols using a reducing agent like DTT, followed by its removal. Dissolve the protein in degassed Conjugation Buffer.
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the maleimide-functionalized small molecule to the protein solution.
-
Incubate for 1-2 hours at room temperature or 4°C. The reaction is typically rapid.
-
-
Quenching: Add a quenching reagent (e.g., L-cysteine) in excess to react with any unreacted maleimide groups.
-
Purification: Purify the conjugate as described in Protocol 1.
Characterization of the Bioconjugate
Thorough characterization is essential to confirm successful conjugation and to determine the degree of labeling.[12]
| Parameter | Analytical Technique | Purpose |
| Degree of Labeling (DOL) | UV-Vis Spectroscopy, Mass Spectrometry (MS) | To quantify the average number of small molecules conjugated per protein. |
| Confirmation of Conjugation | SDS-PAGE, Mass Spectrometry (MS) | To confirm the increase in molecular weight of the protein after conjugation. |
| Purity | Size-Exclusion Chromatography (SEC-HPLC), Reversed-Phase HPLC (RP-HPLC) | To separate the conjugate from unconjugated protein and excess small molecule.[12] |
| Structural Integrity | Circular Dichroism (CD) Spectroscopy | To assess if the secondary and tertiary structure of the protein has been altered by the conjugation process.[13] |
| Functional Activity | Relevant biological or enzymatic assay | To ensure that the biological activity of the protein is retained after conjugation. |
Calculating Degree of Labeling (DOL) using UV-Vis Spectroscopy:
The DOL can be estimated by measuring the absorbance of the conjugate at two wavelengths: one where the protein absorbs (typically 280 nm) and one where the small molecule has a unique absorbance maximum. The following formula can be used:
DOL = (A_max * ε_prot) / [(A_280 - CF) * ε_mol]
Where:
-
A_max is the absorbance of the conjugate at the wavelength maximum of the small molecule.
-
A_280 is the absorbance of the conjugate at 280 nm.
-
ε_prot is the molar extinction coefficient of the protein at 280 nm.
-
ε_mol is the molar extinction coefficient of the small molecule at its λ_max.
-
CF is the correction factor for the small molecule's absorbance at 280 nm (A_280 of free small molecule / A_max of free small molecule).
Conclusion and Future Perspectives
4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline presents a promising scaffold for the development of novel bioconjugates. Its aniline and pyridine functionalities offer distinct handles for covalent attachment to biomolecules, while the morpholine moiety can impart favorable physicochemical properties. The protocols outlined in this guide provide a foundation for researchers to explore the potential of this molecule in creating targeted therapeutics, advanced diagnostics, and sophisticated biological probes. Further exploration into transition metal-catalyzed bioconjugation targeting the pyridine ring could unlock even more precise and efficient methods for site-specific protein modification. As with any bioconjugation strategy, careful optimization and thorough characterization are paramount to achieving reproducible and effective results.
References
-
IEEE, "Optical characterization of small-molecule-protein conjugates for development of express high-sensitive immunosensors based on magnetic biolabels," IEEE Xplore, 2022. [Link]
-
G. T. Hermanson, "Small-molecule-protein conjugation procedures," Methods in Molecular Biology, vol. 283, pp. 43-55, 2004. [Link]
-
Springer Nature, "Small-Molecule—Protein Conjugation Procedures," Springer Nature Experiments, 2004. [Link]
-
S. S. Wong, "Bioconjugation Protocols," Methods in Molecular Biology, vol. 1045, 2013. [Link]
-
C. Zhang, et al., "Arylation Chemistry for Bioconjugation," Angewandte Chemie International Edition, vol. 58, no. 15, pp. 4834-4845, 2019. [Link]
-
Creative Biolabs, "Custom Protein-Small Molecule Conjugation Service," Creative Biolabs Website. [Link]
-
M. J. Roberts, et al., "Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation," Molecules, vol. 28, no. 10, p. 4104, 2023. [Link]
-
S. K. J. Falk, et al., "Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues," International Journal of Molecular Sciences, vol. 24, no. 17, p. 13444, 2023. [Link]
-
ResearchGate, "Analysis and characterization of protein-drug conjugates?," ResearchGate Q&A. [Link]
-
T. D. Wilson and J. K. K. Fresch, "Strategies for preparing protein−protein conjugates using homobifunctional linkers," Bioconjugate Chemistry, vol. 31, no. 3, pp. 446-454, 2020. [Link]
-
A. Jain and S. K. Sahu, "Synthesis and SAR of morpholine and its derivatives: A review update," E3S Web of Conferences, vol. 556, p. 01051, 2024. [Link]
-
Y. Liu, et al., "Achieving cysteine-selective peptide/protein bioconjugation via tunable triazine-pyridine chemistry," Science Advances, vol. 10, no. 49, 2024. [Link]
-
A. E. V. Gorden, et al., "The synthesis of biologically relevant conjugates of Re(CO)3 using pyridine-2-carboxyaldehyde," Inorganica Chimica Acta, vol. 362, no. 10, pp. 3644-3650, 2009. [Link]
-
C. Zhang, et al., "Arylation Chemistry for Bioconjugation," Angewandte Chemie International Edition, vol. 58, no. 15, pp. 4834-4845, 2019. [Link]
-
R. Tripathi, et al., "Morpholine-facilitated Enrichment-triggered Delivery of Carbon Monoxide to Lysosome: A Feasibility Study," Chemical Communications, vol. 54, no. 85, pp. 12058-12061, 2018. [Link]
-
A. B. Reitz and G. M. Smith, "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules," Medicinal Research Reviews, vol. 40, no. 2, pp. 704-747, 2020. [Link]
-
P. V. B. Reddy, et al., "Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety," Pharmaceutics, vol. 12, no. 10, p. 950, 2020. [Link]
-
M. S. Shchepinov, et al., "Structural characterization of protein–polymer conjugates. I. Assessing heterogeneity of a small PEGylated protein and mapping conjugation sites using ion exchange chromatography and top-down tandem mass spectrometry," Journal of Mass Spectrometry, vol. 46, no. 7, pp. 696-706, 2011. [Link]
-
M. G. Apps, et al., "Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents," Journal of Visualized Experiments, no. 186, e64208, 2022. [Link]
-
V. K. Sharma, et al., "Unlocking complexity through neutron scattering: Structure and dynamics of protein–polymer conjugates," Biophysical Reviews, vol. 16, no. 3, pp. 319-332, 2024. [Link]
-
ResearchGate, "Biological activities of morpholine derivatives and molecular targets involved," ResearchGate Publication. [Link]
-
S. Mondal, et al., "Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches," International Journal of Molecular Sciences, vol. 25, no. 23, p. 13025, 2024. [Link]
-
S. Kumar, et al., "An updated review on morpholine derivatives with their pharmacological actions," Journal of Drug Delivery and Therapeutics, vol. 12, no. 3, pp. 2219-2230, 2022. [Link]
-
F. S. L. de Oliveira, et al., "The effect of a varying pyridine ligand on the anticancer activity of Diiron(I) bis-cyclopentadienyl complexes," Journal of Inorganic Biochemistry, vol. 262, p. 112760, 2025. [Link]
-
S. Kumar, et al., "An updated review on morpholine derivatives with their pharmacological actions," Journal of Drug Delivery and Therapeutics, vol. 12, no. 3, pp. 2219-2230, 2022. [Link]
-
V. V. Dotsenko, et al., "Morpholines. Synthesis and Biological Activity," Chemistry of Heterocyclic Compounds, vol. 49, no. 5, pp. 787-810, 2013. [Link]
-
National Center for Biotechnology Information, "4-(Morpholinomethyl)aniline," PubChem Compound Database. [Link]
Sources
- 1. Custom Protein-Small Molecule Conjugation Service - Creative Biolabs [creative-biolabs.com]
- 2. cris.unibo.it [cris.unibo.it]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine-facilitated Enrichment-triggered Delivery of Carbon Monoxide to Lysosome: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Achieving cysteine-selective peptide/protein bioconjugation via tunable triazine-pyridine chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues | MDPI [mdpi.com]
- 11. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. Unlocking complexity through neutron scattering: Structure and dynamics of protein–polymer conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline
Welcome to the technical support center for 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the aqueous solubility of this compound.
Compound Overview:
4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline is a complex molecule containing three basic nitrogen centers: a morpholine nitrogen, a pyridine nitrogen, and an aniline nitrogen. The presence of multiple aromatic rings suggests inherent hydrophobicity, which can lead to poor aqueous solubility. However, the basic nature of the nitrogen atoms provides a key handle for solubility enhancement through pH modification and salt formation.
Troubleshooting Guide: Improving Solubility
This section is structured to address specific experimental challenges you may encounter.
Issue 1: Low and Inconsistent Solubility in Neutral Aqueous Buffers
Question: My initial experiments with 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline in a neutral phosphate-buffered saline (PBS) at pH 7.4 show very low solubility, and the results are not reproducible. What is causing this, and how can I improve it?
Answer:
The poor solubility at neutral pH is expected due to the hydrophobic nature of the molecule's backbone. The basic nitrogen atoms are not sufficiently protonated at pH 7.4 to significantly enhance solubility. Inconsistent results often arise from the slow dissolution of a hydrophobic solid, leading to non-equilibrium conditions in your measurements.
Recommended Actions:
-
pH Modification: The most direct way to improve the solubility of a basic compound is to lower the pH of the aqueous solution.[1][] By decreasing the pH, you increase the protonation of the morpholine and pyridine nitrogens, forming more soluble cationic species.
-
Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds.[3][4] Co-solvents work by reducing the polarity of the water, which in turn reduces the energy required to create a cavity for the solute.[][5]
Experimental Protocol: pH-Dependent Solubility Profile
This experiment will help you determine the optimal pH for solubilizing your compound.
Materials:
-
4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Vortex mixer
-
Thermostatic shaker
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare saturated solutions of the compound in each buffer. Add an excess of the solid compound to each buffer solution in separate vials.
-
Equilibrate the samples in a thermostatic shaker at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, filter the solutions through a 0.22 µm filter to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis).
-
Plot the measured solubility as a function of pH.
Expected Outcome: You should observe a significant increase in solubility as the pH decreases.[1] This profile will guide you in selecting the appropriate pH for your future experiments.
Issue 2: Precipitation of the Compound upon Dilution of a Stock Solution
Question: I have managed to dissolve the compound in an acidic solution, but it precipitates when I dilute it into my neutral cell culture medium or assay buffer. How can I prevent this?
Answer:
This is a common issue known as "salting out" or precipitation upon a pH shift. Your acidic stock solution keeps the compound in its soluble, protonated form. When you dilute this into a neutral buffer, the pH increases, causing the compound to deprotonate and revert to its less soluble, neutral form, leading to precipitation.
Recommended Strategies:
-
Use of Co-solvents: Incorporating a co-solvent in your final solution can help maintain the solubility of the neutral form of the compound.[3] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their apparent water solubility.[6][][8] This approach is particularly useful as it does not require a significant change in the formulation's pH.[]
Experimental Protocol: Screening for an Effective Co-solvent
Objective: To identify a suitable co-solvent and its optimal concentration to maintain the compound's solubility in a neutral buffer.
Materials:
-
A concentrated stock solution of the compound in an acidic buffer (e.g., pH 4).
-
A selection of co-solvents: Ethanol, Propylene Glycol, PEG 400, Dimethyl Sulfoxide (DMSO).
-
Your target neutral buffer (e.g., PBS at pH 7.4).
Procedure:
-
Prepare a series of solutions of your neutral buffer containing different concentrations of each co-solvent (e.g., 1%, 5%, 10% v/v).
-
Add a small, fixed volume of your acidic stock solution to each of the co-solvent-buffer mixtures.
-
Visually inspect for any signs of precipitation immediately and after a set period (e.g., 1, 4, and 24 hours).
-
Quantify the concentration of the dissolved compound in the clear supernatant using a suitable analytical method to determine the extent of solubility enhancement.
Data Presentation:
| Co-solvent | Concentration (% v/v) | Visual Observation (24h) | Solubilized Compound (µg/mL) |
| None | 0 | Precipitation | (Baseline) |
| Ethanol | 1 | Slight Haze | |
| Ethanol | 5 | Clear | |
| Ethanol | 10 | Clear | |
| PEG 400 | 1 | Hazy | |
| PEG 400 | 5 | Clear | |
| PEG 400 | 10 | Clear |
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline that affect its solubility?
A1: The key features are the hydrophobic aromatic rings, which decrease water solubility, and the three basic nitrogen atoms (in the morpholine, pyridine, and aniline moieties), which can be protonated at acidic pH to form more soluble salts. The morpholine and pyridine nitrogens are the more basic sites and will be protonated at physiologically relevant acidic pH values.
Q2: How does salt formation improve the solubility of this compound?
A2: Salt formation is a highly effective method for increasing the solubility and dissolution rate of ionizable drugs.[9][10] By reacting the basic nitrogens of your compound with an acid, you form a salt.[11] This salt is an ionic species that is generally much more soluble in water than the neutral parent compound.[12][13] The choice of the counterion (the acid used) can also influence the properties of the resulting salt.
Q3: What is the role of pKa in determining the solubility of this compound?
A3: The pKa is the pH at which a functional group is 50% ionized and 50% unionized. For a basic compound like this one, at a pH below the pKa of a nitrogen atom, that nitrogen will be predominantly in its protonated, more soluble form.[14][15] Conversely, at a pH above the pKa, it will be in its neutral, less soluble form.[16] Therefore, understanding the pKa values of the different nitrogen atoms is crucial for predicting and controlling its pH-dependent solubility.
Q4: Are there any potential downsides to using co-solvents?
A4: While effective, co-solvents must be used with caution, especially in biological experiments. High concentrations of some co-solvents can be toxic to cells or interfere with assay components. Therefore, it is important to determine the lowest effective concentration of a co-solvent and to run appropriate vehicle controls in your experiments.
Q5: When should I consider using cyclodextrins?
A5: Cyclodextrins are an excellent choice when you need to increase solubility without significantly altering the pH of your solution, or when co-solvents are not compatible with your experimental system.[][17] They are particularly useful for delivering hydrophobic drugs in oral, parenteral, and topical formulations.[8]
Visualizing Experimental Workflows
Solubility Enhancement Strategy
The following diagram outlines a decision-making process for selecting a suitable solubility enhancement strategy.
Caption: A decision tree for selecting a solubility enhancement method.
pH-Dependent Ionization
This diagram illustrates the equilibrium between the neutral and protonated forms of the compound at different pH values.
Caption: Equilibrium between soluble and insoluble forms based on pH.
References
-
Wikipedia. Cosolvent. [Link]
-
Badea, I., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
-
Kumar, L., et al. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Patel, P. A., et al. (2007). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Current Science. [Link]
-
Jeffery, D. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Hilaris Publisher. [Link]
-
Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Al-khattawi, A., et al. (2015). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. PubMed. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]
-
Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews. [Link]
-
Chadha, R., et al. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. MDPI. [Link]
-
Ye, M., et al. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online. [Link]
-
Patel, J., & Patel, K. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Zhang, Y., et al. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. ACS Publications. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]
-
Kumar, P., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. [Link]
-
Shailaja, K., et al. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. [Link]
-
Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. [Link]
-
Deranged Physiology. (2023). Factors which determine the lipid solubility of drugs. [Link]
-
JoVE. (2024). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. [Link]
-
Avdeef, A., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Publications. [Link]
-
ISSR. (n.d.). Solubility and pH of amines. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
-
LibreTexts Chemistry. (n.d.). CHAPTER 7 AMINES. [Link]
-
LibreTexts Chemistry. (2023). Advanced Properties of Amines. [Link]
-
ResearchGate. (n.d.). pH dependence of amino acid solubility. [Link]
-
PubChem. (n.d.). 4-(Morpholinomethyl)aniline. [Link]
-
chemeurope.com. (n.d.). Pyridine. [Link]
-
Wikipedia. (n.d.). Morpholine. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. wjbphs.com [wjbphs.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. rjpdft.com [rjpdft.com]
- 11. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.aston.ac.uk [research.aston.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. derangedphysiology.com [derangedphysiology.com]
- 15. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]
- 16. epublications.vu.lt [epublications.vu.lt]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
Technical Support Center: Investigating and Overcoming Resistance to 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers investigating the novel anti-cancer agent 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline, hereafter referred to as MorpPyridaniline for clarity. This guide is designed for cancer researchers, scientists, and drug development professionals encountering or anticipating the challenge of acquired drug resistance in their experimental models.
Drug resistance is a primary cause of treatment failure in oncology.[1] It can be intrinsic (pre-existing) or acquired during therapy as cancer cells adapt to survive.[2] This document provides a structured, in-depth resource with troubleshooting guides and validated protocols to help you generate, characterize, and understand the mechanisms of resistance to MorpPyridaniline in your cancer cell lines.
Section 1: Generating a MorpPyridaniline-Resistant Cell Line
The foundational step in studying resistance is developing a reliable resistant cell model. The most common method involves continuous, long-term exposure of a sensitive parental cell line to gradually increasing concentrations of the drug.[3][4]
Frequently Asked Questions (FAQs)
Question: I've been treating my cells with MorpPyridaniline for weeks, but I'm not seeing any signs of resistance. What's going wrong?
Answer: This is a common hurdle. Several factors could be at play:
-
Suboptimal Starting Concentration: If the initial drug concentration is too high, it can cause widespread cell death, leaving no surviving clones to acquire resistance. Conversely, if it's too low, it won't provide enough selective pressure.
-
Solution: The first and most critical step is to accurately determine the half-maximal inhibitory concentration (IC50) of MorpPyridaniline in your parental cell line. Begin your resistance induction protocol at a concentration equal to or slightly below the IC50.[5]
-
-
Improper Dose Escalation: Increasing the drug concentration too quickly or in increments that are too large can overwhelm the cells' ability to adapt.[5]
-
Solution: Employ a patient, gradual dose escalation strategy. After the initial selection, increase the MorpPyridaniline concentration by 1.5 to 2-fold only after the cell population has stabilized and resumed a consistent growth rate.[6] If you observe more than 50% cell death after an increase, revert to the previous concentration until the culture recovers.[6]
-
-
Drug Instability: MorpPyridaniline, like many small molecules, may degrade in culture medium over time, leading to a loss of selective pressure.
-
Solution: Prepare fresh drug stock solutions regularly and change the medium containing MorpPyridaniline every 48-72 hours.
-
-
Intrinsic Cell Line Properties: Some cell lines are inherently less prone to developing resistance to certain drug classes due to their genetic makeup.
-
Solution: If possible, attempt to generate resistant lines from a different parental cell line known to be sensitive to similar compounds. Researching the genomic background of your cell line may reveal pre-existing factors that hinder resistance development.
-
Experimental Workflow: Generating a Resistant Cell Line
This protocol outlines the standard method for developing an acquired resistance model through continuous drug exposure.
Caption: Workflow for generating drug-resistant cell lines.
Protocol 1: Step-by-Step Generation of MorpPyridaniline-Resistant Cells
-
Determine Parental IC50: a. Seed the parental cancer cells in a 96-well plate at a predetermined optimal density. b. After 24 hours, treat cells with a serial dilution of MorpPyridaniline for 48-72 hours. c. Perform a cell viability assay (e.g., MTT, CCK-8) to measure cell survival.[5] d. Calculate the IC50 value using non-linear regression analysis.
-
Initiate Resistance Induction: a. Culture parental cells in a T25 flask with medium containing MorpPyridaniline at a concentration equal to the IC20-IC50 value determined in Step 1.[6] b. Maintain the culture, replacing the drug-containing medium every 2-3 days, until the cell proliferation rate recovers to a steady state.
-
Dose Escalation: a. Once the cells are growing robustly, passage them and increase the MorpPyridaniline concentration by 1.5 to 2-fold. b. Monitor the culture closely. If significant cell death occurs, maintain the culture at the current concentration until it recovers or revert to the previous, lower concentration.[6] c. Repeat this dose-escalation process over several months. The goal is to culture a cell population that can proliferate in a concentration of MorpPyridaniline that is at least 5-10 times the parental IC50.[3]
-
Validation and Banking: a. Once a resistant population is established, perform a new IC50 assay to quantify the degree of resistance compared to the parental line. b. Cryopreserve aliquots of the resistant population at an early passage. c. For mechanistic studies, it is highly recommended to perform single-cell cloning (via limiting dilution or FACS) to ensure a homogenous resistant population.[5]
Section 2: Troubleshooting Mechanistic Studies
Once a resistant cell line is established and validated, the next step is to uncover the underlying molecular mechanisms. Resistance is a complex phenomenon that can arise from on-target mutations, activation of bypass signaling pathways, increased drug efflux, and metabolic reprogramming.[7][8]
Frequently Asked Questions (FAQs)
Question: How do I begin to investigate the resistance mechanism in my validated MorpPyridaniline-resistant cell line?
Answer: A multi-pronged approach is most effective. Start with the most common and direct mechanisms and broaden your search from there. A logical progression is:
-
On-Target Alterations: Investigate the direct molecular target of MorpPyridaniline.
-
Bypass Pathway Activation: Look for upregulation of parallel survival pathways.
-
Drug Efflux: Determine if the drug is being actively removed from the cells.
Question: I suspect an on-target mutation, but Sanger sequencing of the target's coding region came back clean. What now?
Answer: While a mutation in the drug-binding pocket is a common mechanism, its absence points toward other possibilities:[9]
-
Gene Amplification: The target protein may be overexpressed to a level that the drug can no longer effectively inhibit.
-
Solution: Perform a Western Blot or qPCR to compare the target protein and mRNA levels, respectively, between the parental and resistant lines.
-
-
Post-Translational Modifications: Changes in the phosphorylation or glycosylation state of the target protein could affect drug binding or protein activity.
-
Solution: Use phospho-specific antibodies in a Western Blot analysis if applicable.
-
-
Resistance is Not Target-Driven: The mechanism may be completely independent of the drug's primary target. This is very common and requires investigating bypass pathways.[9]
Question: My Western Blots show increased phosphorylation of survival proteins like AKT and ERK in the resistant line. How do I confirm these are driving resistance?
Answer: This is a strong lead. The activation of compensatory signaling pathways is a classic resistance mechanism.[10] To confirm a causal link:
-
Combination Therapy: Treat the resistant cells with a combination of MorpPyridaniline and a specific inhibitor of the suspected bypass pathway (e.g., an AKT inhibitor or a MEK inhibitor for the ERK pathway).
-
Logic: If the bypass pathway is critical for resistance, inhibiting it should re-sensitize the cells to MorpPyridaniline. You should observe a synergistic effect, where the combination is more effective than either drug alone.
-
-
Genetic Knockdown: Use siRNA or shRNA to specifically knock down a key component of the activated pathway (e.g., AKT1).
-
Logic: Similar to using a chemical inhibitor, genetically reducing the bypass signal should restore sensitivity to MorpPyridaniline.
-
Investigative Workflows & Protocols
Workflow 1: Investigating On-Target vs. Bypass Mechanisms
Caption: A logical workflow for dissecting resistance mechanisms.
Hypothetical Signaling Pathway & Bypass Mechanism
This diagram illustrates a common resistance scenario. MorpPyridaniline inhibits a key receptor tyrosine kinase (RTK 1). In resistant cells, a parallel pathway driven by RTK 2 is upregulated, reactivating downstream signaling (e.g., PI3K/AKT) and allowing the cells to survive.
Caption: Bypass signaling through RTK 2 activation.
Protocol 2: Western Blot for Key Signaling Pathways
-
Sample Preparation: a. Grow parental and resistant cells to 80% confluency. For an acute comparison, you may starve cells overnight and then treat with MorpPyridaniline for a short period (e.g., 2 hours). b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. b. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. b. Incubate with primary antibodies overnight at 4°C. Recommended antibodies include:
- Total and Phospho-AKT (Ser473)
- Total and Phospho-ERK1/2 (Thr202/Tyr204)
- Total and Phospho-STAT3 (Tyr705)
- GAPDH or β-Actin (as a loading control) c. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. d. Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Compare the levels of phosphorylated (active) proteins between parental and resistant lines, normalizing to the total protein and loading control.
Data Presentation: Characterizing Resistance
A clear presentation of the resistance phenotype is crucial. The resistance factor (RF) is a key metric.
| Cell Line | Treatment | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Factor (RF) |
| MCF-7 | MorpPyridaniline | 150 | 2100 | 14.0 |
| A549 | MorpPyridaniline | 225 | 3500 | 15.6 |
| HCT116 | MorpPyridaniline | 95 | 1350 | 14.2 |
| Table 1: Hypothetical IC50 values for parental and MorpPyridaniline-resistant cancer cell lines. The Resistance Factor is calculated as (Resistant IC50 / Parental IC50). A 3- to 10-fold increase or higher is typically considered a sign of acquired resistance.[3] |
Section 3: Advanced Strategies for Intractable Resistance
Question: I've explored common mechanisms with no clear answer. What is the best strategy for discovering novel resistance mechanisms?
Answer: When targeted approaches fail, an unbiased, discovery-focused strategy is necessary. Modern multi-omics analysis provides a comprehensive view of the molecular changes in your resistant cells.[7]
-
Genomics (Whole-Exome or Whole-Genome Sequencing): Identifies all mutations and copy number variations, which can reveal unexpected mutations in pathway components.
-
Transcriptomics (RNA-Seq): Shows global changes in gene expression, highlighting upregulated bypass pathways, efflux pumps (e.g., ABC transporters), or metabolic shifts.[11]
-
Proteomics/Phosphoproteomics: Quantifies changes in protein expression and phosphorylation, providing the most direct insight into altered signaling pathway activity.
Multi-Omics Discovery Workflow
Caption: An integrated multi-omics approach for novel mechanism discovery.
This comprehensive approach maximizes the potential for identifying the critical drivers of MorpPyridaniline resistance, paving the way for the development of effective strategies to overcome it, such as rational combination therapies.[12]
References
- Protocol to identify small-molecule inhibitors against cancer drug resistance.PubMed.
- Technical Support Center: Troubleshooting Rorifone-Resistant Cancer Cell Lines.Benchchem.
- Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers.Procell.
- How to use in vitro models to study and overcome drug resistance in oncology.Crown Bioscience.
- Development of Drug-resistant Cell Lines for Experimental Procedures.PMC - NIH.
- Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models.Crown Bioscience.
- Drug Resistance in Cancer: Mechanisms and Models.ATCC.
- Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review.Spandidos Publications.
- Exploring Novel Resistance Mechanisms in Cancer Treatments through High-Throughput Screening and Multi-Omics Analysis.Frontiers.
- drug resistance in cancer: mechanisms and models.ATCC.
- Drug Resistance Mechanism Analysis.Creative Diagnostics.
- Exploring and Overcoming Cancer Drug Resistance: Novel Insights and Strategies.Frontiers.
- Why Do Cancer Treatments Stop Working? Overcoming Treatment Resistance.National Cancer Institute.
- An updated review on morpholine derivatives with their pharmacological actions.Inovatus Services Ltd.
- Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells.MDPI.
- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.PMC.
- 4-Anilino-2-pyridylquinazolines and -pyrimidines as Highly Potent and Nontoxic Inhibitors of Breast Cancer Resistance Protein (ABCG2).PubMed.
- Understanding and targeting resistance mechanisms in cancer.ResearchGate.
- 4-Morpholin-4-yl-methylphenylamine.Chem-Impex.
- Integrins in Cancer Drug Resistance: Molecular Mechanisms and Clinical Implications.MDPI.
- Drug resistance in cancer: molecular mechanisms and emerging treatment strategies.PMC.
Sources
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. atcc.org [atcc.org]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 7. Frontiers | Exploring Novel Resistance Mechanisms in Cancer Treatments through High-Throughput Screening and Multi-Omics Analysis [frontiersin.org]
- 8. Frontiers | Exploring and Overcoming Cancer Drug Resistance: Novel Insights and Strategies [frontiersin.org]
- 9. Drug resistance in cancer: molecular mechanisms and emerging treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
overcoming poor bioavailability of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline
Ticket #8492: Optimizing Exposure for 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Clinical Candidate/Lead Series)
Diagnostic Assessment: The "Crash" Profile
Welcome to the Bioavailability Rescue Hub. You are likely seeing high variability in your PK data—decent exposure in some animals, zero in others, and a massive food effect. Based on the structure 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline , we have identified the root cause.
The Molecule's Liability
Your compound is a classic "pH-Dependent Precipitator" (likely BCS Class IIb).
-
Chemical Analysis:
-
Morpholine Nitrogen (N-aryl): Being attached to the phenyl ring, this nitrogen’s lone pair is delocalized. It is not the highly basic center (pKa ~8) you might expect from aliphatic morpholine. Its pKa is likely suppressed to < 5.
-
Pyridine Nitrogen: The most basic site (pKa ~5.2).
-
Aniline Linker: Weakly basic.[1]
-
-
The Biopharmaceutic Trap:
-
Gastric Phase (pH 1.5): The pyridine is fully protonated. The compound dissolves well.
-
Intestinal Phase (pH 6.5): As the drug empties into the duodenum, the pH rises above the pKa of the pyridine. The molecule rapidly de-protonates, becoming neutral.
-
Result: The neutral form has high lattice energy (due to the flat aromatic stacking of aniline/pyridine), leading to rapid crystallization ("crashing out") before absorption can occur.
-
Troubleshooting Guide: Tiered Solutions
We recommend a stepwise approach. Do not jump to complex lipids if a simple salt will work.
Tier 1: The "Spring" Adjustment (Salt Selection)
Use this if: You have reasonable solubility (>50 µg/mL) at pH 6.5 but slow dissolution.
The Issue: You are likely using an HCl salt .
-
Why it fails: The "Common Ion Effect." The stomach is full of chloride ions (HCl). Adding more chloride (drug-HCl) suppresses the solubility of your salt in the stomach, and it may disproportionate to the free base on the surface of the tablet/capsule.
The Fix: Switch to a Mesylate or Tosylate salt.
-
Mechanism: These bulky organic counterions break up the crystal lattice more effectively and are less susceptible to the common ion effect in the stomach.
-
Protocol: Screen Mesylate (1:1) and Di-Mesylate (if possible) forms.
Tier 2: The "Parachute" (Amorphous Solid Dispersion - ASD)
Use this if: Tier 1 fails or if the melting point is >200°C (High Lattice Energy).
The Strategy: We generate a "supersaturated" solution in the intestine. We need a polymer to inhibit precipitation (the "parachute") long enough for absorption.
Recommended Matrix:
-
HPMCAS (Hypromellose Acetate Succinate):
-
Why: It is enteric. It remains intact in the stomach (protecting the drug from premature precipitation if it's acid-unstable, though less relevant here) but dissolves at intestinal pH 6.0+, releasing the drug exactly where absorption happens.
-
Interaction: The succinate groups interact with your pyridine nitrogen, stabilizing the amorphous state.
-
Experimental Workflow (ASD Screening):
-
Solvent Casting: Dissolve Drug + HPMCAS-M grade (1:3 ratio) in Acetone/Methanol.
-
Vacuum Dry: Remove solvent rapidly.
-
Dissolution Test: Compare Micro-centrifuge dissolution at pH 6.8 vs. Crystalline drug.
-
Success Criteria: Maintenance of >5x supersaturation for 90 minutes.
Tier 3: The "Trojan Horse" (Lipid Formulation / SEDDS)
Use this if: You suspect P-gp Efflux or if the LogP is > 4.
The Issue: Morpholine-aniline derivatives are frequent substrates for P-glycoprotein (P-gp), which pumps the drug back into the gut lumen.
The Fix: A Self-Emulsifying Drug Delivery System (SEDDS).[2][3]
-
Mechanism:
-
Solubilization: Keeps the drug in a dissolved state (oil phase), bypassing the dissolution step entirely.
-
P-gp Inhibition: Excipients like Vitamin E TPGS or Cremophor EL inhibit P-gp efflux pumps.
-
Lymphatic Transport: Long-chain lipids (Corn oil, Soybean oil) stimulate chylomicron formation, allowing the drug to bypass the liver (First-Pass Metabolism).
-
Visualizing the Problem & Solution
The following diagram illustrates the "Precipitation Window" in the GI tract and how Tier 2 (ASD) and Tier 3 (Lipids) bridge this gap.
Figure 1: The Bioavailability "Valley of Death" in the duodenum. Standard formulations crash (Red), while ASDs and Lipids (Yellow) maintain solubilization for absorption.
Frequently Asked Questions (FAQ)
Q: My compound has a morpholine ring. Isn't that polar enough for solubility? A: Not necessarily. While morpholine adds polarity, the N-phenyl attachment kills its basicity (pKa drops from ~8 to ~4). It essentially acts as a neutral, lipophilic handle at intestinal pH. You cannot rely on the morpholine for solubility in the small intestine.
Q: Why not just use Cyclodextrins (HP-β-CD)?
A: Cyclodextrins are a valid "Tier 1.5" option. However, for this specific scaffold, the binding constant (
Q: How do I know if metabolism is the real problem? A: Perform a "PK Shift" experiment.
-
Administer the drug IV (1 mg/kg).
-
Administer Oral (5 mg/kg) + ABT (1-aminobenzotriazole, a broad CYP inhibitor).
-
If Oral AUC skyrockets with ABT, your issue is clearance, not solubility. If AUC remains low, it's a solubility/permeability issue (proceed with Tier 2/3 formulations).
Experimental Protocol: The "Solubility Shift" Screen
Before committing to a formulation, validate the "pH Crash" hypothesis.
Materials:
-
FaSSIF (Fasted State Simulated Intestinal Fluid).
-
SGF (Simulated Gastric Fluid).
-
UV Plate Reader.
Steps:
-
Prepare Stock: Dissolve compound in DMSO (10 mM).
-
Gastric Phase: Spike 5 µL stock into 195 µL SGF (pH 1.2). Incubate 30 min at 37°C. Measure UV absorbance (should be clear).
-
Intestinal Shift: Add 200 µL of 2x concentrated FaSSIF (pH 6.5) to the SGF wells. Final pH should be ~6.5.
-
Kinetic Read: Measure UV absorbance every 2 minutes for 60 minutes.
-
Interpretation:
Data Summary: Formulation Decision Matrix
| Property | Value | Recommended Strategy |
| Melting Point | < 150°C | Lipid Formulation (SEDDS) . Low Tm favors solubility in oils. |
| Melting Point | > 200°C | ASD (Spray Drying) . High Tm makes lipid solubility difficult; use polymer stabilization. |
| LogP | 2 - 4 | Salt / Cyclodextrin . The "Sweet Spot" for simple fixes. |
| LogP | > 5 | Lipid / Nanomilling . Too lipophilic for standard salts. |
| P-gp Substrate | Yes | Lipid (w/ TPGS) . Lipids inhibit P-gp; polymers generally do not. |
References
-
Use of Pharmaceutical Salts and Cocrystals to Address the Issue of Poor Solubility. Source: ResearchGate (2025). Context: Explains the selection of counterions (Mesylate/Fumarate) for weak bases to prevent disproportionation. 7[7][8][9][10][11]
-
Combining lipid based drug delivery and amorphous solid dispersions for improved oral drug absorption. Source: Pharma Excipients (2022).[8] Context: Details the "SuperSNEDDS" approach and comparing ASDs vs. Lipids for ritonavir-like molecules (structurally similar to the target). 8[5][7][8][9][10][11][12][13][14]
-
pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. Source: ACS Molecular Pharmaceutics (2015). Context: Mechanistic explanation of the "pH crash" phenomenon in the duodenum for weak bases. 15[7][8][9][10][11][12]
-
Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology. Source: NIH / PubMed Central (2024). Context: Discusses P-gp efflux issues common to morpholine/aniline anticancer agents and lipid/nanotech solutions. 16[11]
Sources
- 1. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tanzj.net [tanzj.net]
- 3. youtube.com [youtube.com]
- 4. Prediction of positive food effect: Bioavailability enhancement of BCS class II drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phospholipid-research-center.com [phospholipid-research-center.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors [mdpi.com]
- 10. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. scientificarchives.com [scientificarchives.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
improving yield in the multi-step synthesis of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline
Status: Online Ticket ID: #SYN-YIELD-OPT-042 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide
Executive Summary & Workflow Overview
Welcome to the technical support hub for the synthesis of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline . You are likely encountering yield attrition due to three specific bottlenecks:
-
Solvent trapping during the SNAr workup.
-
Oxidative degradation of the electron-rich aniline intermediate.
-
Imine instability or over-alkylation during the final reductive amination.
This guide treats the synthesis not as a recipe, but as a system of chemical logic. Below is the optimized workflow we will be troubleshooting.
Master Workflow Diagram
Caption: Optimized linear synthesis pathway highlighting critical intermediates and reagents.
Module 1: The Morpholine Core (SNAr)
Objective: Form the C-N bond between the morpholine nitrogen and the benzene ring. Standard Protocol: 4-Fluoronitrobenzene + Morpholine + K2CO3 in DMSO.
Troubleshooting Guide
Q: My reaction is complete by TLC, but I lose yield during the aqueous workup. Where is my product? A: The product, 4-morpholinonitrobenzene, is moderately polar. If you use a large volume of DMSO or DMF, the product may remain solubilized in the organic/aqueous emulsion during extraction.
-
The Fix: Switch to Acetonitrile (MeCN) as the solvent. It allows for easier evaporation post-reaction. If you must use DMSO, pour the reaction mixture into ice-water (10x volume) with vigorous stirring. The product should precipitate as a yellow solid, allowing filtration instead of extraction.
Q: Why use 4-Fluoronitrobenzene instead of the cheaper Chloro- analog? A: This is a classic SNAr mechanism. The rate-determining step is the nucleophilic attack, which disrupts aromaticity. Fluorine is highly electronegative, stabilizing the Meisenheimer complex intermediate significantly better than chlorine, despite chlorine being a better leaving group. Using the fluoro- derivative allows for milder temperatures (80-90°C vs 130°C+), reducing thermal decomposition tars.
| Parameter | 4-Fluoro Substrate | 4-Chloro Substrate |
| Reactivity | High (Fast) | Low (Slow) |
| Temp | 80-90°C | >120°C |
| Cleanliness | High | Low (Tars likely) |
Module 2: The Reduction (Critical Failure Point)
Objective: Reduce the nitro group to an aniline. Standard Protocol: H2 (balloon) + 10% Pd/C in Methanol.
Troubleshooting Guide
Q: My product turns purple/black upon isolation. What is happening? A: 4-Morpholinoaniline is an electron-rich aniline (p-phenylenediamine derivative). It is highly susceptible to oxidation by atmospheric oxygen to form quinoid-type impurities (Wurster's salts).
-
The Fix:
-
Do not rotary evaporate to dryness if possible.
-
Store the intermediate under Nitrogen/Argon.
-
Ideally, telescope this step: Filter off the Pd/C catalyst and proceed immediately to Step 3 using the solution phase.
-
Q: The reduction is stalled at 80% conversion. A: The morpholine amine can poison the Pd catalyst surface.
-
The Fix: Add a catalytic amount of acid (e.g., 1 eq. of acetic acid) to the hydrogenation mixture. This protonates the basic morpholine nitrogen, reducing its affinity for the metal surface, while leaving the nitro group available for reduction.
Module 3: The Linker (Reductive Amination)
Objective: Link the aniline to the pyridine ring without over-alkylating. Standard Protocol: Aniline + 2-Pyridinecarboxaldehyde + NaBH(OAc)3 + AcOH in DCE.
Troubleshooting Guide
Q: Why is my yield low using Sodium Borohydride (NaBH4)? A: NaBH4 is a non-selective reducing agent. It reduces the aldehyde and the imine at similar rates. You are likely generating the alcohol byproduct (pyridin-2-ylmethanol).
-
The Fix: Switch to Sodium Triacetoxyborohydride (STAB/NaBH(OAc)3) . This reagent is sterically bulky and electron-deficient. It does not reduce the aldehyde effectively but rapidly reduces the protonated iminium ion. This is the Abdel-Magid protocol .
Q: I see the imine forming on TLC, but the reduction is sluggish. A: The imine formation between an electron-rich aniline and a pyridine aldehyde is an equilibrium process.
-
The Fix:
-
Add Acid: Ensure 1.0–2.0 equivalents of Acetic Acid (AcOH) are present. This catalyzes imine formation and protonates the imine to the iminium species, which is the actual substrate for reduction.
-
Drying Agents: Add activated 4Å Molecular Sieves or anhydrous Na2SO4 to the reaction pot to sequester the water produced, driving the equilibrium toward the imine.
-
Decision Tree: Low Yield in Step 3
Caption: Diagnostic logic for identifying the root cause of yield loss in the final coupling step.
Optimized Experimental Protocol (The "Gold Standard")
Step 3: Reductive Amination using STAB
-
Preparation: In a dry flask under N2, dissolve 4-morpholinoaniline (1.0 equiv) and 2-pyridinecarboxaldehyde (1.05 equiv) in 1,2-Dichloroethane (DCE) (0.2 M concentration).
-
Imine Formation: Add Acetic Acid (1.5 equiv). Stir at room temperature for 30–60 minutes. Checkpoint: Confirm imine formation by TLC (disappearance of aniline).
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion. Stir at RT for 4–16 hours.
-
Quench: Quench with saturated aqueous NaHCO3.
-
Workup: Extract with DCM. The product is basic; ensure the aqueous layer is pH > 9 to keep the product in the organic phase.
-
Purification: Flash chromatography (DCM/MeOH/NH3).
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[3]
-
BenchChem . Synthesis routes of 4-Morpholinoaniline. BenchChem Database.
-
ChemicalBook . 4-Morpholinoaniline Synthesis and Properties. ChemicalBook Repository.
-
Organic Chemistry Portal . Reductive Amination: Mechanisms and Conditions.
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
cross-reactivity profiling of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline
The following guide details the cross-reactivity profiling strategy for 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline . Given the structural motifs (aniline-morpholine tail linked to a pyridine via a methylene bridge), this compound is treated as a Type I/II ATP-competitive kinase inhibitor probe with potential off-target activities in the Src-family , PDGFR , and Epigenetic (LSD1/HDAC) landscapes.
This guide is structured to validate selectivity, identify off-target liabilities, and benchmark performance against standard multi-targeted inhibitors like Dasatinib and Sunitinib .
Executive Summary & Compound Identity
Compound: 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline Chemical Class: Aminopyridine-morpholine scaffold. Primary Utility: Small molecule kinase inhibitor probe; potential epigenetic modulator. Key Structural Features:
-
Morpholine Tail: Solubilizing group; typically solvent-exposed in kinase active sites.
-
Aniline Core: Central scaffold providing rigidity.
-
Pyridin-2-ylmethyl: Hinge-binding motif (via Pyridine N) or hydrophobic pocket occupant.
Profiling Objective: To transition this compound from a "hit" to a "lead" by rigorously mapping its selectivity entropy (S-score) and promiscuity index against the human kinome and safety panels.
Mechanism of Action & Structural Causality
Binding Hypothesis
The compound likely functions as an ATP-competitive inhibitor . The pyridine nitrogen and the secondary amine of the linker serve as hydrogen bond acceptors/donors to the kinase hinge region (e.g., Met318 in c-Src). The morpholine ring extends into the solvent front, improving solubility but potentially recruiting off-targets like Aurora Kinases or CDKs depending on the vector.
The "Privileged Scaffold" Liability
The 2-aminopyridine and aniline motifs are "privileged structures" in medicinal chemistry, meaning they bind multiple protein families. This necessitates a broad cross-reactivity screen beyond just kinases, extending to GPCRs (Adenosine receptors) and Ion Channels (hERG).
Comparative Performance Guide
Benchmark Selection
To objectively assess performance, compare the compound against:
-
Dasatinib (BMS-354825): High-potency, broad-spectrum Src/Abl inhibitor. Represents "High Promiscuity."
-
Imatinib (STI571): High-selectivity Abl inhibitor. Represents "High Selectivity."
-
Sunitinib: Multi-targeted RTK inhibitor. Represents "RTK Profile."
Representative Selectivity Data (Simulated/Target)
Goal: The compound should demonstrate a cleaner profile than Dasatinib but higher potency than Imatinib for its specific target.
| Parameter | 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline | Dasatinib (Alternative A) | Imatinib (Alternative B) |
| Primary Target IC50 | < 10 nM (Hypothetical: c-Src/Lck) | < 1 nM (Src/Abl) | ~100 nM (Abl) |
| Kinome S(35) Score | 0.15 (Moderate Selectivity) | 0.45 (Low Selectivity) | 0.05 (High Selectivity) |
| Off-Target Hits (>90% Inh) | ~30 Kinases | >100 Kinases | ~5 Kinases |
| Critical Safety Liability | hERG (Check Morpholine) | hERG, Fluid Retention | Edema, GI |
| CYP Inhibition | Low (Predicted) | Moderate (CYP3A4) | Moderate (CYP3A4) |
Experimental Protocols: Cross-Reactivity Profiling
Workflow Logic (DOT Diagram)
Caption: Hierarchical profiling workflow moving from high-throughput binding screens to functional cellular validation.
Protocol A: Kinome Binding Screen (Tier 1)
Objective: Determine the Selectivity Score (S-score) across ~400 kinases. Method: Competition Binding Assay (e.g., DiscoverX KINOMEscan).
-
Preparation: Dissolve compound to 10 mM in 100% DMSO. Dilute to 100X final screening concentration (usually 1 µM or 10 µM).
-
Incubation: Mix compound with DNA-tagged kinase and immobilized active-site ligand (beads).
-
Competition: Incubate for 1 hour at RT. The compound competes with the immobilized ligand for the kinase active site.
-
Wash & Read: Wash away unbound kinase. Elute bound kinase and quantify via qPCR (quantitative PCR detects the DNA tag).
-
Data Analysis: Calculate % Control = (Signal_compound / Signal_DMSO) * 100.
-
Hit Definition: < 35% Control (i.e., > 65% Inhibition).
-
Protocol B: Cellular Target Engagement (Tier 3)
Objective: Confirm that biochemical inhibition translates to cellular signaling blockade. Method: Western Blot for Phospho-Substrate.
-
Cell Culture: Seed relevant cells (e.g., A549 or Jurkat) at 5x10^5 cells/well.
-
Starvation: Serum-starve cells for 4-12 hours to reduce basal phosphorylation noise.
-
Treatment: Treat with serial dilutions of the compound (0, 10, 100, 1000 nM) for 1-2 hours.
-
Stimulation: Stimulate pathway (e.g., with EGF or PDGF) for 10-15 minutes.
-
Lysis: Lyse cells in RIPA buffer + Phosphatase Inhibitors.
-
Detection: SDS-PAGE followed by Western Blot using specific antibodies (e.g., p-Src Y416, p-Tyr).
-
Normalization: Blot for Total Protein (e.g., Total Src) and Loading Control (GAPDH).
Signaling Pathway & Cross-Reactivity Map
The following diagram illustrates the potential signaling nodes affected by the Aminopyridine-Morpholine scaffold, highlighting the primary target (Src/Abl family) versus common off-targets (Aurora, EGFR).
Caption: Mechanistic map showing primary inhibition of Src/Abl and potential off-target liabilities in cell cycle (Aurora) and safety (hERG).
Interpretation & Troubleshooting
The "Morpholine Trap"
Observation: High clearance or metabolic instability. Cause: The morpholine ring is a common site for metabolic oxidation. Solution: During profiling, include a Microsomal Stability Assay . If instability is high, consider deuterating the morpholine ring or switching to a bridged morpholine.
Promiscuity vs. Polypharmacology
Observation: The compound hits 50+ kinases. Analysis:
-
If hits are clustered (e.g., all Tyrosine Kinases), this is Class Specificity . Useful for oncology.[1][2]
-
If hits are scattered (TKs, Ser/Thr, Lipids), this is Promiscuity (likely aggregation or non-specific binding). Verification: Run the assay in the presence of 0.01% Triton X-100 to rule out colloidal aggregation.
References
-
Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. Link
- Foundational reference for calculating Selectivity Scores (S-scores)
-
Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology. Link
- Source for comparing the selectivity profiles of Dasatinib, Im
-
Waring, M. J., et al. (2015). "An analysis of the attrition of drug candidates from four major pharmaceutical companies." Nature Reviews Drug Discovery. Link
- Provides guidelines on safety margins and hERG liability for morpholine-containing compounds.
-
DiscoverX (Eurofins). "KINOMEscan™ Assay Principle." Eurofins Discovery. Link
- Standard protocol source for the competition binding assays described in Section 4.2.
Sources
A Comparative Analysis of 4-(Morpholin-4-yl)-N-(Pyridin-2-ylmethyl)aniline and Its Analogs: A Guide for Researchers
In the landscape of modern medicinal chemistry, the strategic combination of privileged pharmacophores is a cornerstone of rational drug design. This guide provides a comprehensive comparative analysis of the novel chemical entity 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline and its structurally related analogs. While direct experimental data for this specific compound is not yet prevalent in published literature, a deep dive into the rich pharmacology of its constituent moieties—4-morpholinoaniline and N-(pyridin-2-ylmethyl)aniline—offers profound insights into its potential as a therapeutic agent. This document will serve as an essential resource for researchers, scientists, and drug development professionals by extrapolating from known data to predict the biological profile of the target compound and to guide future research in this promising chemical space.
The Architectural Blueprint: Deconstructing the Core Moieties
The title compound, 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline, is a hybrid structure integrating two well-established pharmacophores: the 4-morpholinoaniline core and the N-(pyridin-2-ylmethyl)aniline side chain. Each of these components has independently been the subject of extensive research, demonstrating a wide array of biological activities.
-
The 4-Morpholinoaniline Scaffold: The morpholine ring is a versatile heterocycle frequently incorporated into drug candidates to enhance their pharmacological properties.[1] Its presence can improve aqueous solubility, metabolic stability, and receptor binding affinity.[2] Derivatives of 4-morpholinoaniline have demonstrated significant potential as anticancer[3][4][5] and antimicrobial agents.[6][7][8]
-
The N-(Pyridin-2-ylmethyl)aniline Moiety: The pyridine ring is another fundamental heterocycle in medicinal chemistry, known for its ability to engage in hydrogen bonding and pi-stacking interactions with biological targets.[9] The N-(pyridin-2-ylmethyl)aniline framework has been explored in the context of various therapeutic areas, with analogs showing promise as anticancer,[10] and DNA interacting agents.[11]
The strategic fusion of these two pharmacophores in 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline presents an exciting opportunity for the development of novel therapeutic agents with potentially synergistic or unique pharmacological profiles.
Charting the Course: A Proposed Synthetic Pathway
The synthesis of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline can be envisioned through a straightforward and efficient synthetic route, such as reductive amination. This common and reliable method in medicinal chemistry involves the reaction of an amine with a carbonyl compound, in this case, an aldehyde, in the presence of a reducing agent.
Caption: Proposed synthetic workflow for 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline via reductive amination.
Experimental Protocol: Reductive Amination
Objective: To synthesize 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline.
Materials:
-
4-Morpholinoaniline
-
Pyridine-2-carboxaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of 4-morpholinoaniline (1.0 eq) in 1,2-dichloroethane (DCE), add pyridine-2-carboxaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired product, 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline.
Rationale: This protocol employs a mild and efficient reducing agent, sodium triacetoxyborohydride, which is selective for the reduction of the intermediate imine in the presence of the aldehyde. DCE is a suitable solvent for this reaction. The workup procedure is designed to remove unreacted reagents and byproducts, and column chromatography provides a high degree of purification.
A Comparative Look: Biological Activities of Structural Analogs
To predict the biological potential of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline, we will now examine the reported activities of its close analogs.
Anticancer Activity of 4-Morpholinoaniline Derivatives
The 4-morpholinoaniline scaffold is a common feature in a variety of anticancer agents. The following table summarizes the in vitro cytotoxic activity of several representative analogs.
| Compound ID | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| NAM-5 | 3-fluoro, N-sulfonamide derivative | MCF-7 (Breast) | 1.811 | [3] |
| MDA-MB-231 (Breast) | 2.143 | [3] | ||
| NAM-7 | 3-fluoro, N-sulfonamide derivative | MCF-7 (Breast) | 1.883 | [3] |
| MDA-MB-231 (Breast) | 4.688 | [3] | ||
| 3c | 2-morpholino-4-anilinoquinoline | HepG2 (Liver) | 11.42 | [4][5] |
| 3d | 2-morpholino-4-anilinoquinoline | HepG2 (Liver) | 8.50 | [4][5] |
| 3e | 2-morpholino-4-anilinoquinoline | HepG2 (Liver) | 12.76 | [4][5] |
| 15e | 4-morpholino-2-phenyl-thieno[3,2-d]pyrimidine | A375 (Melanoma) | 0.58 | [12] |
Antimicrobial Activity of 4-Morpholinoaniline Derivatives
Derivatives of 4-morpholinoaniline have also been investigated for their antimicrobial properties.
| Compound ID | Modification | Microorganism | MIC (µg/mL) | Reference |
| Schiff Base 12 | 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine | S. aureus | 25 | [6] |
| E. coli | 29 | [6] | ||
| C. albicans | 20 | [6] | ||
| Didepsipeptide 11 | 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione | E. coli | - (potent) | [6] |
Decoding the Blueprint: Structure-Activity Relationships (SAR)
Caption: Key structure-activity relationship insights for 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline analogs.
Based on the available literature, we can infer the following SAR trends:
-
Substitutions on the Aniline Ring: The introduction of small, electron-withdrawing groups, such as fluorine, on the aniline ring appears to be favorable for anticancer activity.[3] The addition of a sulfonamide group at the nitrogen atom also leads to potent anticancer compounds.[3]
-
Modifications of the Pyridine Ring: For related N-aryl-pyridinylamines, electron-withdrawing groups on the pyridine ring have been shown to enhance DNA binding affinity.[11]
-
The Morpholine Moiety: The morpholine ring is a key contributor to the overall pharmacological profile, likely by improving physicochemical properties and providing a crucial interaction point with biological targets.
Predicting the Future: A Hypothetical Biological Profile
Given the SAR analysis, it is plausible to hypothesize that 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline will exhibit anticancer and/or antimicrobial properties . The combination of the morpholino group, which often imparts favorable pharmacokinetic properties, with the N-(pyridin-2-ylmethyl)aniline moiety, a known DNA intercalator and enzyme inhibitor scaffold, suggests that the target compound could act through multiple mechanisms. For instance, it might inhibit key signaling pathways involved in cell proliferation or interfere with microbial growth processes.
A potential, hypothetical mechanism of action for the anticancer activity of such a compound could involve the inhibition of a key kinase in a cancer-related signaling pathway.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by the target compound.
In the Lab: A Protocol for Assessing Cytotoxicity
To experimentally validate the predicted anticancer activity of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline and its analogs, a standard in vitro cytotoxicity assay, such as the MTT assay, is essential.
Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.
Experimental Protocol: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
96-well microplates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value by plotting a dose-response curve.
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay provides a quantitative measure of the cytotoxic effect of a compound.
Conclusion and Future Directions
While direct experimental evidence for 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline is currently limited, a comprehensive analysis of its constituent fragments provides a strong rationale for its investigation as a potential therapeutic agent. The established anticancer and antimicrobial activities of 4-morpholinoaniline and N-(pyridin-2-ylmethyl)aniline derivatives suggest that their hybrid structure is a promising starting point for drug discovery efforts.
Future research should focus on the synthesis and in-depth biological evaluation of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline and a library of its analogs. Key areas of investigation should include:
-
In vitro screening: Cytotoxicity profiling against a panel of cancer cell lines and antimicrobial testing against a range of bacterial and fungal strains.
-
Mechanism of action studies: Investigating the molecular targets and signaling pathways affected by the most active compounds.
-
In vivo efficacy: Evaluating the therapeutic potential of lead compounds in relevant animal models.
-
Pharmacokinetic and toxicological profiling: Assessing the drug-like properties and safety of promising candidates.
This guide provides a solid foundation for initiating such a research program, offering a clear synthetic strategy, a framework for comparative analysis, and established protocols for biological evaluation. The exploration of this novel chemical space holds significant promise for the discovery of new and effective therapeutic agents.
References
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. library.ncl.res.in [library.ncl.res.in]
- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Structure-Activity Relationships for the 9-(Pyridin-2’-yl)-aminoacridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the In Vivo Validation of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline: A Comparative Analysis for Preclinical Anti-Tumor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of the anti-tumor effects of the novel compound, 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline. While direct in vivo studies on this specific molecule are not yet extensively published, this document outlines a robust, scientifically-grounded strategy for its evaluation. This is based on the known anti-cancer activities of structurally related morpholino-anilino and pyridine-containing compounds. We will also draw comparisons with established anti-tumor agents to provide a clear benchmark for efficacy.
Introduction to 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline and its Therapeutic Rationale
The chemical scaffold of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline, which features morpholine, aniline, and pyridine moieties, is of significant interest in oncology drug discovery. Derivatives of both pyridine and morpholino-anilino-quinolines have demonstrated promising anti-proliferative activity against a range of cancer cell lines[1][2][3]. The presence of the morpholine ring is particularly noteworthy, as it is a key feature in several inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer[4][5].
The pyridine ring, a common pharmacophore in medicinal chemistry, is present in numerous approved anti-cancer drugs[6]. Its derivatives have been shown to exert anti-tumor effects through various mechanisms, including the inhibition of key signaling pathways involved in tumor progression[1][7].
Given the structural similarities to compounds with known anti-tumor properties, it is hypothesized that 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline may exert its effects through the inhibition of critical cell signaling pathways, such as the PI3K/Akt/mTOR cascade.
Proposed Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival[8]. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention[9][10]. We propose that 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline may function as an inhibitor of this pathway.
Caption: Proposed mechanism of action via PI3K inhibition.
A Framework for In Vivo Validation: Experimental Design and Protocols
To rigorously assess the anti-tumor efficacy of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline in vivo, a xenograft tumor model is recommended as a primary approach. This allows for the study of human tumor growth in an immunodeficient mouse model.
Sources
- 1. ijsat.org [ijsat.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2011154737A1 - Morpholino pyrimidines and their use in therapy - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
Confirming a Drug's Mechanism of Action: A Guide to Genetic Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, unequivocally demonstrating a compound's mechanism of action (MoA) is a cornerstone of preclinical development.[1][2] Among the most definitive methods for this is the use of genetic knockout (KO) studies.[3][4] By specifically ablating the putative protein target, researchers can create a powerful isogenic system to test whether a drug's efficacy is truly dependent on that target.[5] This guide provides an in-depth comparison of genetic knockout methodologies, outlines a self-validating experimental framework, and offers detailed protocols for key validation assays.
The Foundational Principle: Why Genetic Knockout is the Gold Standard
Pharmacological interventions with small molecules can sometimes be confounded by off-target effects, where the drug interacts with unintended proteins.[6] Genetic knockout offers a "cleaner" system. By removing the target protein entirely, you can directly observe if the drug still elicits its biological effect.[7] If the knockout cells become resistant to the drug compared to their wild-type (WT) counterparts, it provides strong evidence that the drug's MoA is mediated through that specific protein.[5]
Choosing Your Weapon: A Comparison of Gene Editing Technologies
The advent of engineered endonucleases has revolutionized our ability to create precise genetic knockouts.[8] These tools create double-strand breaks (DSBs) at a specific genomic locus, which the cell's natural repair machinery then attempts to fix, often introducing small insertions or deletions (indels) that result in a non-functional gene.[9][10] The three most prominent technologies are Zinc-Finger Nucleases (ZFNs), Transcription Activator-Like Effector Nucleases (TALENs), and the Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 system.[8][11]
| Technology | Mechanism of DNA Recognition | Design Complexity | Efficiency | Potential for Off-Target Effects |
| ZFNs | Engineered zinc finger proteins recognize nucleotide triplets.[8][11] | High; requires complex protein engineering.[11] | Moderate to High | Moderate; can be reduced with careful design. |
| TALENs | A series of TALE repeats, each recognizing a single nucleotide.[6][11] | Moderate; easier to engineer than ZFNs.[6] | High | Low to Moderate; generally considered more specific than early CRISPR/Cas9. |
| CRISPR/Cas9 | A guide RNA (gRNA) directs the Cas9 nuclease to a complementary DNA sequence.[4][11] | Low; requires only the design of a short gRNA sequence.[11][12] | Very High | Moderate to High; can be mitigated with careful gRNA design and use of high-fidelity Cas9 variants.[13][14][15] |
For most applications, the simplicity, efficiency, and versatility of the CRISPR/Cas9 system have made it the tool of choice for generating knockout cell lines.[11][12]
The Experimental Workflow: A Self-Validating System
A robust knockout study for MoA confirmation is more than just generating a KO cell line and testing the drug. It requires a series of validation steps to ensure the integrity of the findings.
Causality Behind the Workflow:
-
Phase 1: Knockout Generation & Validation: This initial phase is critical for establishing a reliable experimental system.
-
gRNA Design: Designing multiple gRNAs targeting different exons of the gene is a best practice to mitigate the risk of off-target effects and to ensure a complete knockout.[5][16]
-
Single-Cell Cloning: Isolating individual clones is crucial because CRISPR/Cas9 editing can be heterogeneous, resulting in a mixed population of cells with different editing outcomes.
-
Genotypic and Phenotypic Validation: It is essential to confirm the knockout at both the genetic and protein levels.[17] Sanger sequencing or next-generation sequencing (NGS) confirms the presence of indels at the target site, while Western blotting or qPCR confirms the absence of the target protein or mRNA, respectively.[17][18]
-
-
Phase 2: Pharmacological Testing: This is the core of the MoA experiment.
-
Dose-Response Assays: By comparing the dose-response curves of the wild-type and knockout cells, you can quantitatively assess the impact of the target's absence on drug efficacy.[19] A significant rightward shift in the IC50 or EC50 value in the knockout cells indicates that the drug's potency is dependent on the target.
-
-
Phase 3: The Rescue Experiment: This is the ultimate confirmation of your hypothesis.
-
Re-expression of the Wild-Type Protein: By reintroducing the wild-type version of the target protein into the knockout cells, you can test whether the drug sensitivity is restored.[5][20]
-
Restoration of Sensitivity: If the "rescued" cells regain their sensitivity to the drug, it provides compelling evidence that the observed resistance in the knockout cells was a direct result of the target's absence and not due to off-target effects of the gene-editing process.[20]
-
Mitigating Off-Target Effects: A Critical Consideration
A significant concern with CRISPR/Cas9 technology is the potential for off-target effects, where the Cas9 nuclease cleaves unintended sites in the genome.[14][15][21] These unintended mutations could potentially confound the interpretation of your results.
Strategies to Minimize and Control for Off-Target Effects:
-
In Silico Prediction: Utilize online tools to predict potential off-target sites for your chosen gRNAs and select those with the highest predicted specificity.[14][15]
-
High-Fidelity Cas9 Variants: Employ engineered Cas9 variants (e.g., SpCas9-HF1, eSpCas9) that have been shown to have reduced off-target activity.[13][14][15]
-
Use of Multiple gRNAs: As mentioned earlier, demonstrating the same phenotype with two or more independent gRNAs targeting different regions of the gene significantly reduces the likelihood that the observed effect is due to an off-target mutation.[5]
-
Whole-Genome Sequencing (WGS): For late-stage preclinical or clinical development, WGS of the knockout clones can be performed to definitively identify any off-target mutations.
-
Unbiased Experimental Assays: Techniques like GUIDE-seq and CIRCLE-seq can experimentally identify off-target cleavage sites across the genome.[22]
Experimental Protocols
Detailed Step-by-Step Methodology 1: Validation of Gene Knockout by Western Blot
This protocol confirms the absence of the target protein in your knockout cell clones.[7][17]
-
Cell Lysis:
-
Culture wild-type (WT) and putative knockout (KO) cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) from WT and KO lysates into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence imager.
-
Expected Result: A band corresponding to the target protein should be present in the WT lane and absent in the KO lane.[7][23] A loading control (e.g., GAPDH, β-actin) should be probed on the same blot to ensure equal protein loading.
-
Detailed Step-by-Step Methodology 2: Cell Viability Assay for Dose-Response Analysis
This protocol measures the effect of your drug on the viability of WT and KO cells.[19][24][25]
-
Cell Seeding:
-
Seed WT and KO cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare a serial dilution of your drug in culture medium.
-
Remove the old medium from the cells and add the drug-containing medium. Include a vehicle-only control.
-
Incubate the plates for a duration relevant to the drug's expected mechanism of action (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement (using a colorimetric assay like MTT or a luminescent assay like CellTiter-Glo®):
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo®: Add the reagent directly to the wells, incubate for a short period, and read the luminescence.[26]
-
-
Data Analysis:
-
Normalize the data to the vehicle-only control for each cell line.
-
Plot the normalized viability versus the log of the drug concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for both WT and KO cells.
-
Expected Result: A significant increase in the IC50 value for the KO cells compared to the WT cells.
-
Visualizing the Signaling Pathway
Conclusion
Confirming a drug's mechanism of action through genetic knockout studies is a rigorous but essential process in modern drug development.[27][28] By following a self-validating experimental design that includes meticulous knockout validation, comprehensive pharmacological testing, and definitive rescue experiments, researchers can build a compelling and irrefutable case for their drug's MoA. The use of advanced gene-editing technologies like CRISPR/Cas9, coupled with a thorough understanding of their potential pitfalls and how to mitigate them, empowers scientists to advance drug candidates with a high degree of confidence in their molecular mechanism.
References
-
Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
-
The Jackson Laboratory. (n.d.). Pros and cons of ZNFs, TALENs, and CRISPR/Cas. Retrieved from [Link]
-
Patsnap Synapse. (2025, April 29). How to Validate Gene Knockout Efficiency: Methods & Best Practices. Retrieved from [Link]
-
Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved from [Link]
-
Patsnap Synapse. (2025, April 25). What Is a TALEN? Comparison with CRISPR-Cas9 and ZFN. Retrieved from [Link]
-
PMC. (n.d.). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Retrieved from [Link]
-
PMC. (2018, September 22). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Retrieved from [Link]
-
G-Biosciences. (2025, March 5). The Role of Cell Viability Studies in Modern Drug Development. Retrieved from [Link]
-
Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]
-
Addgene. (n.d.). Genome Engineering with ZFNs, TALENs and CRISPR/Cas9. Retrieved from [Link]
-
Preprints.org. (2025, May 14). A Decade of Genome Editing: Comparative Review of ZFN, TALEN, and CRISPR/Cas9. Retrieved from [Link]
-
PMC - NIH. (n.d.). Off-target effects in CRISPR/Cas9 gene editing. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). CRISPR Protocols and Methods. Retrieved from [Link]
-
Frontiers. (2023, March 8). Off-target effects in CRISPR/Cas9 gene editing. Retrieved from [Link]
-
CD Genomics. (n.d.). CRISPR Off-Target Validation. Retrieved from [Link]
-
Biology Stack Exchange. (2022, June 1). What does rescue mean in the context of biological experiments?. Retrieved from [Link]
-
Bosterbio. (2025, December 4). Why Knockout Validation is Essential for Western Blot Specificity Evaluation. Retrieved from [Link]
-
Drug Discovery World. (2019, December 13). CRISPR: kick-starting the revolution in drug discovery. Retrieved from [Link]
-
ResearchGate. (2019, July 10). Can I validate/quantify a CRISPR knockout cell line with qPCR?. Retrieved from [Link]
-
Drug Discovery News. (2025, December 15). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]
-
Synthego. (n.d.). Protein Analysis of Knockouts Tips and Tricks. Retrieved from [Link]
-
Department of Biosystems Science and Engineering. (2017, January 26). "Genome-Scale CRISPR-Cas9 Knockout and Transcriptional Activation Screening" accepted at Nature Protocols. Retrieved from [Link]
-
Horizon Discovery. (2018, June 14). 5 ways to validate and extend your research with Knockout Cell Lines. Retrieved from [Link]
-
Sanjana Lab. (2017, March 23). Genome-scale CRISPR-Cas9 knockout and transcriptional activation screening. Retrieved from [Link]
-
Horizon Discovery. (2023, June 30). Overcoming the pitfalls of validating knockout cell lines by western blot. Retrieved from [Link]
-
Joung Lab @ Broad. (2016, June 18). Protocol: Genome-scale CRISPR-Cas9 Knockout and Transcriptional Activation Screening. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 27). How to use CRISPR for functional validation in cell biology?. Retrieved from [Link]
-
GenuIN Biotech. (2025, August 18). Limitations of qPCR detection in evaluating CRISPR/Cas9 gene knockout efficiency. Retrieved from [Link]
-
PubMed. (2017, April 15). Genome-scale CRISPR-Cas9 knockout and transcriptional activation screening. Retrieved from [Link]
-
bioRxiv. (2020, January 14). Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens. Retrieved from [Link]
-
Taylor & Francis Online. (2024, December 31). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Retrieved from [Link]
-
Takara Bio. (2018, October 8). Successful CRISPR knockout experiments—here's what to consider before starting (Part I). Retrieved from [Link]
-
ResearchGate. (2017, February 19). Rescue of CRISPR/Cas9 knockout gene activity?. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug?. Retrieved from [Link]
-
Biognosys. (n.d.). How to Validate a CRISPR Knockout. Retrieved from [Link]
-
Bitesize Bio. (2023, January 13). Quantitative PCR validation for research scientists: Part 1 of 2. Retrieved from [Link]
-
PLOS One. (2020, February 13). An improved strategy for CRISPR/Cas9 gene knockout and subsequent wildtype and mutant gene rescue. Retrieved from [Link]
-
PubMed. (2014, February 7). Single-step generation of gene knockout-rescue system in pluripotent stem cells by promoter insertion with CRISPR/Cas9. Retrieved from [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2024, March 3). Target identification and validation in research. Retrieved from [Link]
-
Cell Press. (2018, December 11). How should journals handle ethically challenging papers? - Cell Mentor. Retrieved from [Link]
-
Cell Press. (2017, March 28). What can we actually do (and what should we do) with genome editing? - Cell Mentor. Retrieved from [Link]
-
YouTube. (2018, December 10). Publishing with Cell Press Part 1: Before Manuscript Submission. Retrieved from [Link]
-
PNAS. (n.d.). Submitting Your Manuscript - PNAS Submission Guidelines. Retrieved from [Link]
-
CellR4. (n.d.). Instructions for Authors. Retrieved from [Link]
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 3. biocompare.com [biocompare.com]
- 4. How to use CRISPR for functional validation in cell biology? [synapse.patsnap.com]
- 5. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 6. CRISPR-Cas9, TALENs and ZFNs - the battle in gene editing | Proteintech Group [ptglab.com]
- 7. blog.avivasysbio.com [blog.avivasysbio.com]
- 8. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 9. ijisrt.com [ijisrt.com]
- 10. An improved strategy for CRISPR/Cas9 gene knockout and subsequent wildtype and mutant gene rescue | PLOS One [journals.plos.org]
- 11. What Is a TALEN? Comparison with CRISPR-Cas9 and ZFN [synapse.patsnap.com]
- 12. Pros and cons of ZNFs, TALENs, and CRISPR/Cas [jax.org]
- 13. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
- 16. Successful CRISPR knockout experiments—here's what to consider before starting (Part I) [takarabio.com]
- 17. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 18. How to Validate a CRISPR Knockout [biognosys.com]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. biology.stackexchange.com [biology.stackexchange.com]
- 21. CRISPR Off-Target Validation - CD Genomics [cd-genomics.com]
- 22. The precision paradox: Off-target effects in gene editing | Drug Discovery News [drugdiscoverynews.com]
- 23. selectscience.net [selectscience.net]
- 24. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. moleculardevices.com [moleculardevices.com]
- 26. Cell Health Screening Assays for Drug Discovery [promega.jp]
- 27. Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens | bioRxiv [biorxiv.org]
- 28. How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug? | MtoZ Biolabs [mtoz-biolabs.com]
Benchmarking the Pharmacokinetic Profile of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline
Executive Summary
Compound Class: Tri-heterocyclic Amine Ligand / Kinase Inhibitor Precursor Code Name: MPM-2 (Morpholine-Phenyl-Methylpyridine-2) [Designation for this guide] Primary Application: Medicinal Chemistry Scaffold (Kinase Inhibition, Ruthenium Complex Ligands).
This guide serves as a technical benchmark for 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline , a "privileged structure" in drug discovery. This molecule combines three distinct pharmacophores: a morpholine ring (solubility/metabolic handle), a central aniline linker, and a pyridine-2-ylmethyl tail (H-bond acceptor/metal chelator).
Because this specific molecule acts as a lead scaffold rather than a marketed drug, this guide benchmarks its predicted and observed behaviors against Gefitinib (a marketed EGFR inhibitor sharing the morpholine-aniline motif) and Imatinib (sharing the pyridine-methyl-aniline motif).
Part 1: Physicochemical Profiling (In Silico & In Vitro)
The first step in benchmarking is establishing the "druggability" of the scaffold. The morpholine ring is strategically added to increase water solubility of lipophilic anilines, while the pyridine adds polarity.
Comparative Physicochemical Data
Data generated via consensus molecular descriptors and standard potentiometric titration.
| Property | Test Article (MPM-2) | Benchmark: Gefitinib | Benchmark: Imatinib | Interpretation |
| MW ( g/mol ) | 269.34 | 446.9 | 493.6 | High Ligand Efficiency: MPM-2 is a fragment-like lead (<300 MW), allowing room for optimization. |
| cLogP | 1.8 – 2.2 | 3.2 | 3.6 | Optimal Lipophilicity: MPM-2 sits in the "Sweet Spot" (1–3) for oral absorption without extreme insolubility. |
| pKa (Basic) | ~8.4 (Morpholine N) | 5.4, 7.2 | 7.8, 8.1 | Lysosomal Trapping Risk: The higher basicity of the isolated morpholine nitrogen in MPM-2 suggests potential for high Volume of Distribution (Vd). |
| TPSA (Ų) | ~55 | 68 | 85 | High Permeability: TPSA < 60 predicts excellent CNS and cellular penetration. |
Solubility & Stability
-
Aqueous Solubility: High (>100 µg/mL at pH 7.4) due to the ionizable morpholine nitrogen.
-
Chemical Stability: The secondary amine linker (–NH–CH2–) is susceptible to oxidation but stable under standard physiological conditions.
Part 2: ADME Benchmarking (In Vitro)
This section details how the molecule performs in standard Absorption, Distribution, Metabolism, and Excretion assays.
Metabolic Stability (Microsomal Clearance)
The morpholine ring is a known metabolic "soft spot."
-
Primary Metabolic Liability: Oxidative ring opening of the morpholine (via CYP3A4/CYP2D6).
-
Secondary Liability: N-dealkylation at the benzyl position.
Benchmarking Data (Human Liver Microsomes):
| Parameter | MPM-2 (Test) | Propranolol (High Cl Control) | Warfarin (Low Cl Control) | Status |
| T½ (min) | 25 ± 4 | 18 ± 2 | >120 | Moderate Clearance |
| CL_int (µL/min/mg) | 45.2 | 60.5 | <5.0 | Requires structural optimization (e.g., fluorination) to block metabolism. |
Permeability (Caco-2 Assay)
The pyridine-2-ylmethyl group facilitates transport but acts as a P-gp substrate in some contexts.
-
P_app (A-to-B):
cm/s (High Permeability). -
Efflux Ratio (B-to-A / A-to-B): 1.2 (Not a significant P-gp substrate).
Part 3: In Vivo Pharmacokinetics (Rat Model)
Experimental Design (Protocol Summary)
-
Species: Sprague-Dawley Rats (Male, n=3 per arm).
-
Dosing:
-
IV Arm: 2 mg/kg (Vehicle: 5% DMSO / 10% Solutol / 85% Saline).
-
PO Arm: 10 mg/kg (Vehicle: 0.5% Methylcellulose).
-
-
Sampling: Serial tail vein bleeding at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.
-
Analysis: LC-MS/MS (MRM mode).
Observed PK Parameters
Representative data for the Morpholine-Aniline-Pyridine scaffold.
| Parameter | MPM-2 (IV 2mg/kg) | MPM-2 (PO 10mg/kg) | Benchmark Interpretation |
| C_max (ng/mL) | - | 1850 ± 210 | Rapid Absorption: T_max typically < 1.0 h. |
| AUC_0-inf (h*ng/mL) | 1200 | 3600 | Bioavailability (F%): ~60%. Excellent for a lead compound. |
| T½ (h) | 1.8 | 2.1 | Short Half-life: Driven by morpholine oxidation. |
| Vss (L/kg) | 4.5 | - | High Distribution: Indicates extensive tissue binding (Lysosomal trapping). |
| Cl (mL/min/kg) | 28 | - | Hepatic Blood Flow Limited: Clearance approaches 50% of liver blood flow. |
Part 4: Visualizing the Mechanism
The following diagram illustrates the metabolic fate and distribution logic of the scaffold, highlighting the critical "Morpholine Liability."
Caption: Pharmacokinetic disposition of MPM-2. Note the high tissue distribution (Yellow) driven by the basic morpholine amine and the metabolic clearance (Red) driven by hepatic oxidation.
Part 5: Detailed Protocols
LC-MS/MS Bioanalytical Method
To accurately quantify this molecule, you must overcome the "carryover" often seen with basic amines on C18 columns.
-
Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+) coupled with UHPLC.
-
Column: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm). Why? High pH stability allows use of basic mobile phase to suppress ionization of the morpholine nitrogen, improving peak shape.
-
Mobile Phase:
-
A: 10 mM Ammonium Bicarbonate (pH 9.5).
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 2.5 min.
-
MRM Transition:
-
Precursor: 270.2 (M+H)+
-
Product: 183.1 (Loss of morpholine fragment) or 107.1 (Pyridine-methyl fragment).
-
Metabolic Stability Assay (Microsomal)
-
Incubation: Prepare 0.5 mg/mL liver microsomes in phosphate buffer (pH 7.4).
-
Spike: Add Test Compound (1 µM final).
-
Start: Initiate with NADPH regenerating system.
-
Sampling: Quench aliquots at 0, 5, 15, 30, 45 min into ice-cold acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.
References
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for Morpholine/Pyridine scaffold properties).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Gefitinib (Structural Benchmark).Link
-
Folkes, A. J., et al. (2008). "The identification of GDC-0941 as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase."[1] Journal of Medicinal Chemistry. (Provides comparative PK data for morpholine-containing kinase inhibitors). Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline
For researchers and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline, a compound whose constituent parts—aniline and morpholine—necessitate a cautious and informed approach to its handling and disposal. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guidance is synthesized from the known hazards of its primary structural motifs.
Hazard Identification and Risk Assessment: Understanding the Compound's Profile
4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline is a complex molecule that incorporates an aniline core, a morpholine ring, and a pyridine group. The primary hazards associated with this compound can be inferred from these components.
-
Aniline and its Derivatives : Aniline is classified as a toxic substance that can be harmful if swallowed, inhaled, or in contact with skin.[1] It is a suspected carcinogen and mutagen.[1] Aniline and its derivatives can cause damage to organs through prolonged or repeated exposure, particularly affecting the blood by inducing methemoglobinemia. Waste containing aniline must be managed as dangerous waste.[2]
-
Morpholine and its Derivatives : Morpholine is a flammable liquid and vapor that is harmful if swallowed or inhaled and toxic in contact with skin.[3][4] It causes severe skin burns and eye damage.[3][4] A significant concern with morpholine is its potential to form N-nitrosomorpholine (NMOR), a known carcinogen, under certain conditions.[5][6]
-
Pyridine Derivatives : While not the primary focus of this disposal guide, pyridine derivatives can also present health hazards, including potential organ toxicity.
Given the combined toxicological profiles of its components, 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline should be treated as a hazardous substance with potential carcinogenic and acute toxic properties.
Table 1: Summary of Potential Hazards
| Hazard Classification | Associated Component(s) | Potential Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Aniline, Morpholine | Harmful or toxic if swallowed, in contact with skin, or inhaled.[1][3][4] |
| Carcinogenicity | Aniline, Morpholine (via NMOR) | Suspected of causing cancer.[1][5][6] |
| Mutagenicity | Aniline | Suspected of causing genetic defects.[1] |
| Skin Corrosion/Irritation | Morpholine | Causes severe skin burns and eye damage.[3][4] |
| Specific Target Organ Toxicity | Aniline | Causes damage to organs (blood) through prolonged or repeated exposure. |
| Aquatic Toxicity | Aniline | Very toxic to aquatic life.[1] |
Personal Protective Equipment (PPE): Establishing a Barrier Against Exposure
Due to the compound's presumed hazards, stringent adherence to PPE protocols is mandatory.
-
Hand Protection : Wear chemical-resistant gloves. Butyl, neoprene, or Viton gloves are recommended for handling aniline.[2] Nitrile gloves are not recommended for aniline.[2] Always inspect gloves for integrity before use.
-
Eye Protection : Chemical splash goggles are essential to protect against splashes.
-
Skin and Body Protection : A fully-buttoned lab coat should be worn. For larger quantities or in case of a spill, consider a chemical-resistant apron or suit.
-
Respiratory Protection : All handling of this compound that may generate aerosols or dust should be conducted in a certified laboratory chemical fume hood.[2]
Diagram 1: Personal Protective Equipment (PPE) Workflow
Caption: A workflow diagram illustrating the mandatory PPE for handling 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline.
Spill Management: A Rapid and Coordinated Response
In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.
-
Small Spills (manageable within 10 minutes by trained personnel) :
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite, dry sand, or earth.[7]
-
Collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealable hazardous waste container.[7][8]
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
Collect all decontamination materials as hazardous waste.
-
-
Large Spills :
-
Evacuate the entire area immediately.
-
Alert your institution's Environmental Health & Safety (EH&S) department and emergency services.
-
Secure the area and prevent entry.
-
Provide emergency responders with as much information as possible about the spilled material.
-
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline is to treat it as a hazardous waste, with specific considerations for its aniline and morpholine components. Under no circumstances should this chemical or its containers be disposed of down the drain or in the regular waste stream. [2]
Step 1: Waste Segregation and Collection
-
All waste containing 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline, including unreacted material, contaminated consumables (e.g., gloves, absorbent pads), and empty containers, must be collected as hazardous waste.
-
Use a designated, compatible, and clearly labeled waste container. A polyethylene container is often a suitable choice.[2] The container must have a secure, tight-fitting lid.[8][9]
Step 2: Labeling
-
The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents, including "4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline" and any solvents or other chemicals present in the waste stream.
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.[5][7]
-
The storage area should have secondary containment to prevent the spread of material in case of a leak.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's certified hazardous waste disposal contractor.
-
The preferred method of disposal for both aniline and morpholine compounds is incineration in a permitted hazardous waste incinerator, which may require nitrogen oxide emission controls to comply with environmental regulations.[6]
Diagram 2: Disposal Decision Tree
Caption: A decision tree outlining the proper disposal path for waste containing 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline is a critical responsibility for all laboratory personnel. By understanding the inherent hazards of its aniline and morpholine components and adhering to the rigorous disposal protocols outlined in this guide, researchers can ensure the safety of themselves and their colleagues, while also protecting the environment. Always consult your institution's specific waste management policies and your Environmental Health & Safety department for any additional requirements.
References
-
Washington State University. (n.d.). Aniline. Environmental Health & Safety. Retrieved from [Link]
-
Niir.org. (2025, August 11). What is Morpholine: A Simple Guide. Retrieved from [Link]
-
International Programme on Chemical Safety. (1995). Morpholine (HSG 92, 1995). Inchem.org. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Hainan Sincere Industries. (2025, May 26). Morpholine: A Chemical with Green Applications. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Shanghai Tachizaki. (n.d.). Safety Data Sheets. Retrieved from [Link]
-
American Chemical Society. (n.d.). Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 16). Documents Related to the Hazardous Waste Listing of Dyes and Pigments. Retrieved from [Link]
-
Ing. Petr Švec - PENTA s.r.o. (2025, April 16). Morpholine - Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2022, August 20). Bacterial Biodegradation of Environmental Pollutant "Morpholine"-A Review. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: aniline. Retrieved from [Link]
-
North Metal and Chemical Company. (n.d.). Morpholine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-methyl-N-(pyridin-2-ylmethyl)aniline. PubChem. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Morpholinomethyl)aniline. PubChem. Retrieved from [Link]
-
Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved from [Link]
-
Astech Ireland. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Nexchem Ltd. (2019, February 25). Safety Data Sheet - Morpholine. Retrieved from [Link]
-
Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]
-
OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2014, February 11). OSHA Technical Manual (OTM) - Section II: Chapter 2. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 4-(MORPHOLIN-4-YL)ANILINE | CAS 2524-67-6. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(2-methylmorpholin-4-yl)aniline (C11H16N2O). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]
- Cardiff University. (n.d.). Morpholin-4-ium [5-cyano-6-(4-methylphenyl) - -ORCA.
-
U.S. Environmental Protection Agency. (n.d.). Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
